2,6-Dimethylphenyllithium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63509-96-6 |
|---|---|
Molecular Formula |
C8H9Li |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
lithium;1,3-dimethylbenzene-2-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
PUMRXLBRZWGDPH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=[C-]C(=CC=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dimethylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenyllithium, a sterically hindered organolithium reagent, is a valuable tool in organic synthesis, particularly for the introduction of the 2,6-dimethylphenyl group. Its unique steric profile influences its reactivity and stability, making it a subject of interest for researchers in synthetic and mechanistic chemistry. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and graphical representations of its synthesis and reactivity.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the halogen-metal exchange reaction between an appropriate halo-2,6-dimethylbenzene and an organolithium reagent, typically n-butyllithium. The precursor of choice is 2-bromo-1,3-dimethylbenzene due to the favorable kinetics of the bromine-lithium exchange.
Synthesis via Halogen-Metal Exchange
The reaction involves the treatment of 2-bromo-1,3-dimethylbenzene with n-butyllithium in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran, at low temperatures to minimize side reactions.
Reaction Scheme:
An In-depth Technical Guide to the Molecular Geometry of 2,6-Dimethylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenyllithium is a sterically hindered organolithium reagent of significant interest in organic synthesis. Understanding its molecular geometry is crucial for predicting its reactivity and designing selective chemical transformations. This technical guide provides a comprehensive overview of the molecular geometry of this compound in both the solid state and in solution. Due to the absence of a definitive crystal structure for this compound, this guide leverages data from its archetypal analogue, phenyllithium, and integrates findings from spectroscopic and computational studies to construct a detailed structural model. This document outlines the synthesis, solid-state structure based on a well-established model, solution-state behavior, and the experimental protocols for the characterization of such air- and moisture-sensitive compounds.
Introduction
Organolithium compounds are indispensable reagents in modern organic chemistry, valued for their strong basicity and nucleophilicity. The reactivity of these reagents is intrinsically linked to their aggregation state and molecular geometry, which are in turn influenced by factors such as the organic substituent, solvent, and the presence of coordinating ligands. This compound, with its bulky dimethyl-substituted phenyl ring, presents a unique case where steric hindrance is expected to play a significant role in its structural preferences.
This guide will explore the molecular geometry of this compound, drawing on established principles of organolithium chemistry and available data on analogous compounds.
Synthesis of this compound
The synthesis of this compound typically follows established methods for the preparation of aryllithium reagents. The most common laboratory-scale synthesis involves the reaction of a 2,6-dimethylphenyl halide with an alkyllithium reagent, such as n-butyllithium, or with lithium metal.
A general synthetic pathway is the metal-halogen exchange reaction:
Molecular Geometry in the Solid State
While a single-crystal X-ray diffraction study specifically for this compound is not available in the current literature, the solid-state structure can be reliably inferred from that of its parent compound, phenyllithium. In the solid state, phenyllithium etherate exists as a tetramer, [(C₆H₅Li)₄·(Et₂O)₄].[1][2] This tetrameric structure consists of a distorted cubane-like core of four lithium atoms and the ipso-carbons of the four phenyl rings.[1][2] Each lithium atom is coordinated to three ipso-carbons and one ether molecule.[1][2]
It is highly probable that this compound adopts a similar tetrameric structure in the solid state when crystallized from diethyl ether. The steric bulk of the two methyl groups on the phenyl ring would likely influence the packing of the tetramers in the crystal lattice and may cause slight distortions in the cubane core to minimize steric repulsion.
Quantitative Data for the Model Compound: Tetrameric Phenyllithium Etherate
The following table summarizes the key bond lengths and angles for the tetrameric core of phenyllithium etherate, which serves as a model for the solid-state structure of this compound.[2]
| Parameter | Value (Å or °) |
| Bond Lengths | |
| Li-C (ipso) | 2.33 (avg.) |
| Li-Li | 2.56 (avg.) |
| Li-O (ether) | 1.94 (avg.) |
| Bond Angles | |
| C-Li-C | ~90 |
| Li-C-Li | ~75 |
| O-Li-C | ~115 |
Molecular Geometry in Solution
In solution, the structure of organolithium compounds is dynamic and exists as an equilibrium between different aggregation states (monomers, dimers, tetramers, etc.).[3] The position of this equilibrium is highly dependent on the solvent, concentration, and temperature. For phenyllithium, it exists predominantly as a dimer in tetrahydrofuran (THF) and as a tetramer in diethyl ether.[2][3]
For this compound, the sterically demanding 2,6-dimethylphenyl groups are expected to disfavor higher aggregation states. Therefore, in a strongly coordinating solvent like THF, it is likely to exist predominantly as a dimer or even a monomer, especially at low concentrations. In a less coordinating solvent like diethyl ether, a tetramer-dimer equilibrium is plausible.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li and ¹³C NMR, is a powerful tool for studying the solution-state structure of organolithium compounds.[1] The chemical shifts and coupling constants can provide information about the aggregation state and the nature of the C-Li bond.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Warning: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Reaction: To a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether, a solution of n-butyllithium in hexanes is added dropwise at 0 °C.
-
Stirring: The reaction mixture is stirred at room temperature for several hours. The formation of a precipitate indicates the formation of the lithium salt.
-
Isolation: The resulting suspension can be used directly for subsequent reactions, or the solvent can be removed under vacuum to yield the solid product, which should be stored under an inert atmosphere.
X-ray Crystallography of Air-Sensitive Compounds
The determination of the crystal structure of highly reactive compounds like this compound requires specialized techniques to handle the crystals without decomposition.
-
Crystal Growth: Crystals are grown by slow cooling of a saturated solution in an appropriate anhydrous solvent (e.g., diethyl ether or hexane) in a sealed container under an inert atmosphere.
-
Crystal Mounting: Inside a glovebox, a suitable crystal is selected and mounted on a cryo-loop, typically coated with a viscous oil (e.g., paratone) to protect it from the atmosphere.[4]
-
Data Collection: The mounted crystal is rapidly transferred to the diffractometer and immediately cooled in a stream of cold nitrogen gas (typically 100-150 K).[5] This low temperature is maintained throughout the data collection process to prevent crystal decay.
-
Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure using standard crystallographic software.[6]
NMR Spectroscopy of Organolithium Compounds
NMR spectroscopy of organolithium compounds requires the use of deuterated, anhydrous solvents and sealed NMR tubes to prevent contamination.
-
Sample Preparation: In a glovebox, a solution of the organolithium compound is prepared using an anhydrous, deuterated solvent (e.g., THF-d₈ or toluene-d₈).
-
NMR Tube: The solution is transferred to an NMR tube, which is then sealed with a cap and wrapped with paraffin film. For highly sensitive samples, flame-sealed NMR tubes are preferred.
-
Data Acquisition: ⁶Li and ¹³C NMR spectra are acquired at low temperatures to slow down dynamic exchange processes, which can sharpen the NMR signals and provide more detailed structural information.
Conclusion
The molecular geometry of this compound is a critical factor governing its reactivity in organic synthesis. While a definitive crystal structure remains to be determined, a robust model based on the well-characterized structure of phenyllithium provides valuable insights. In the solid state, a tetrameric structure with a distorted cubane core is the most likely arrangement. In solution, a dynamic equilibrium between lower aggregation states, such as dimers and monomers, is expected, particularly in coordinating solvents, due to the steric influence of the 2,6-dimethylphenyl group. Further computational studies and low-temperature NMR experiments would be invaluable in providing a more detailed and quantitative understanding of the molecular geometry of this important organolithium reagent.
References
- 1. Modern NMR Spectroscopy of Organolithium Compounds (1987) | Harald Günther | 116 Citations [scispace.com]
- 2. Phenyllithium - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ncl.ac.uk [ncl.ac.uk]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Early Research on 2,6-Dimethylphenyllithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyllithium, a sterically hindered aryllithium reagent, has been a subject of interest in organic synthesis due to its unique reactivity profile. The presence of two methyl groups ortho to the lithium atom significantly influences its nucleophilicity and basicity, making it a valuable tool for specific chemical transformations. This technical guide delves into the early research on this compound, providing a detailed account of its synthesis, characterization, and initial applications as documented in seminal literature.
Synthesis of this compound
The primary and most straightforward method for the preparation of this compound in early studies was through a lithium-halogen exchange reaction. This method involves the treatment of a suitable 2,6-dimethylphenyl halide with an organolithium reagent, typically n-butyllithium.
Experimental Protocol: Synthesis from 2,6-Dimethylbromobenzene
The following protocol is based on the early work describing the synthesis of sterically hindered aryllithium reagents.
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (in a suitable solvent like hexane)
-
Anhydrous diethyl ether
-
An inert atmosphere (e.g., dry nitrogen or argon)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with 2,6-dimethylbromobenzene dissolved in anhydrous diethyl ether.
-
The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice-salt bath.
-
A solution of n-butyllithium in hexane is added dropwise to the stirred solution of 2,6-dimethylbromobenzene over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same low temperature to ensure the completion of the lithium-halogen exchange.
-
The resulting solution of this compound is then ready for use in subsequent reactions.
Quantitative Data Summary:
| Parameter | Value/Observation |
| Starting Material | 2,6-Dimethylbromobenzene |
| Reagent | n-Butyllithium |
| Solvent | Diethyl ether |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | High (often used in situ) |
Characterization
Early characterization of this compound was primarily achieved through its subsequent reactions with various electrophiles, which confirmed its formation and provided insights into its reactivity. Direct spectroscopic analysis of organolithium compounds was challenging with the techniques available at the time. However, modern spectroscopic methods would allow for detailed characterization.
Early Applications and Reactions
The initial research on this compound focused on understanding the influence of steric hindrance on its reactivity. One of the key early studies investigated its reaction with epoxides, such as epichlorohydrin.
Reaction with Epichlorohydrin
The reaction between this compound and epichlorohydrin was explored to understand the steric effects on the regioselectivity of the epoxide ring-opening. The bulky 2,6-dimethylphenyl group was expected to influence the site of nucleophilic attack on the epoxide ring.
Experimental Protocol:
-
To a freshly prepared solution of this compound in diethyl ether at low temperature, a solution of epichlorohydrin in diethyl ether is added dropwise.
-
The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a suitable proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by techniques such as distillation or chromatography.
Signaling Pathways and Experimental Workflows
To visualize the synthesis and key reactions of this compound, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: Reaction with Epichlorohydrin.
Conclusion
The early research on this compound laid the groundwork for understanding the behavior of sterically hindered organolithium reagents. The synthesis via lithium-halogen exchange provided a reliable method for its preparation, enabling further studies of its reactivity. The investigation of its reaction with electrophiles like epichlorohydrin highlighted the profound impact of steric hindrance on the course of chemical reactions, a concept that remains central to modern organic synthesis and drug development. This foundational work continues to inform the design of selective and efficient synthetic strategies.
In-Depth Technical Guide to 2,6-Dimethylphenyllithium: Identification, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethylphenyllithium, a sterically hindered aryllithium reagent of significant interest in organic synthesis. Due to its nature as a reagent typically prepared in situ, it is not assigned a specific CAS number. This document details its identification, methods of preparation, known reactivity, and essential safety protocols for its handling. The information is curated to be a vital resource for professionals in research, and drug development, offering detailed experimental procedures and data presented for practical application.
Identification and Properties
This compound is a powerful organolithium reagent characterized by a lithium atom directly bonded to a benzene ring substituted with two methyl groups in the ortho positions. This steric hindrance significantly influences its reactivity, often leading to high regioselectivity in its reactions. As it is almost exclusively prepared and used immediately in the laboratory, a commercial source and a corresponding CAS number are not available.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₉Li |
| Molecular Weight | 112.10 g/mol |
| Appearance | Typically a solution, color may vary depending on the solvent and impurities. |
| Solubility | Soluble in ethereal solvents such as diethyl ether and tetrahydrofuran (THF). |
| Stability | Highly reactive and unstable in the presence of air and moisture. Solutions can decompose over time, especially at room temperature. |
Experimental Protocols: Synthesis of this compound
The most common method for the preparation of this compound is through a metal-halogen exchange reaction from a corresponding halogenated precursor. The choice of organolithium reagent for the exchange depends on the halogen present.
From 2-Bromo-1,3-dimethylbenzene
This protocol describes the synthesis of this compound via lithium-bromine exchange using n-butyllithium.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Set up the reaction under an inert atmosphere (Argon or Nitrogen).
-
To a solution of 2-bromo-1,3-dimethylbenzene in anhydrous THF (or Et₂O) at -78 °C (a dry ice/acetone bath), add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium reagent is generally rapid at this temperature.
-
The resulting solution of this compound is then ready for reaction with a desired electrophile.
From 2-Iodo-1,3-dimethylbenzene
For the more reactive iodinated starting material, a less nucleophilic organolithium reagent such as tert-butyllithium can be used.
Materials:
-
2-Iodo-1,3-dimethylbenzene
-
tert-Butyllithium (typically 1.7 M in pentane)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Follow the same rigorous drying and inert atmosphere procedures as described in section 2.1.
-
Dissolve 2-iodo-1,3-dimethylbenzene in anhydrous THF (or Et₂O) and cool the solution to -78 °C.
-
Slowly add tert-butyllithium (2.2 equivalents) to the cooled solution. The use of two equivalents ensures complete conversion and consumption of the generated tert-butyl iodide.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
The prepared solution of this compound can then be used in subsequent reactions.
Reactivity and Applications
This compound serves as a potent nucleophile and a strong base. Its steric bulk often dictates its reaction pathways, favoring 1,2-additions to carbonyls and sterically accessible electrophiles.
Diagram 1: General Reactivity of this compound
Caption: Reaction pathway for the synthesis and use of this compound.
Common Electrophiles and Products:
-
Aldehydes and Ketones: Reacts to form secondary and tertiary benzylic alcohols, respectively.
-
Carbon Dioxide: Carboxylation to yield 2,6-dimethylbenzoic acid.
-
Esters: Can lead to the formation of ketones or tertiary alcohols depending on the stoichiometry and reaction conditions.
-
Isocyanates: Forms N-substituted amides after quenching.
-
Sulfur Dioxide: Insertion to give the corresponding lithium sulfinate.
The steric hindrance of the two methyl groups can be exploited to achieve selective transformations in complex molecules, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.
Safety and Handling
Organolithium reagents are pyrophoric, reacting violently with air and moisture. It is imperative to handle them under a strictly inert atmosphere and with appropriate personal protective equipment (PPE).
Table 2: Safety Precautions for Handling this compound
| Precaution | Details |
| Atmosphere | All manipulations must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox. |
| Glassware | All glassware must be rigorously dried in an oven ( >120 °C) and cooled under vacuum or an inert gas flow immediately before use. |
| Solvents | Anhydrous solvents are essential. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers. |
| Personal Protective Equipment (PPE) | A flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate gloves (e.g., nitrile gloves as a primary layer with neoprene or butyl rubber gloves as a secondary layer) are mandatory. A face shield is recommended when handling larger quantities. |
| Quenching | Reactions should be quenched carefully at low temperatures by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride, isopropanol). Never add water directly to an unreacted organolithium solution. |
| Spills | Small spills can be smothered with dry sand or powdered limestone. Do not use water or carbon dioxide fire extinguishers on organolithium fires. A Class D fire extinguisher (for combustible metals) should be available. |
Conclusion
This compound is a valuable, sterically hindered aryllithium reagent that is prepared in situ for use in a variety of organic transformations. Its utility in constructing complex molecular architectures, particularly in the context of drug discovery and materials science, is significant. Adherence to strict safety protocols is paramount when working with this and other organolithium reagents. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.
An In-depth Technical Guide to the NMR Spectral Data of 2,6-Dimethylphenyllithium
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethylphenyllithium, a crucial organolithium reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize aryllithium compounds. This document outlines the synthesis of this compound, presents its NMR spectral data with analogies to closely related compounds where direct data is unavailable, and includes detailed experimental protocols.
Synthesis of this compound
This compound is typically synthesized through a metal-halogen exchange reaction from 2-bromo-1,3-dimethylbenzene or by direct metallation of 1,3-dimethylbenzene. The metal-halogen exchange is generally faster and more common.
Experimental Protocol: Synthesis via Metal-Halogen Exchange
-
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
-
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Anhydrous diethyl ether or THF is added to the flask via a syringe.
-
2-Bromo-1,3-dimethylbenzene is added to the solvent.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M) is added dropwise to the stirred solution of the bromoarene.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metal-halogen exchange.
-
The resulting solution of this compound is then ready for use in subsequent reactions or for spectroscopic analysis. It is important to maintain the low temperature and inert atmosphere as organolithium reagents are highly reactive and sensitive to air and moisture.
-
Logical Relationship of Synthesis
Caption: Synthesis of this compound via metal-halogen exchange.
NMR Spectral Data
Table 1: Representative ¹H NMR Data (Analogous Compound: Mesityllithium)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 6.5-7.0 | m | Aromatic-H |
| ¹H | 2.1-2.3 | s | ortho-CH₃ |
| ¹H | 2.0-2.2 | s | para-CH₃ |
Table 2: Representative ¹³C NMR Data (Analogous Compound: Mesityllithium)
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹³C | ~190 | ipso-C-Li |
| ¹³C | 135-140 | ortho-C |
| ¹³C | 125-130 | meta-C |
| ¹³C | 120-125 | para-C |
| ¹³C | 20-25 | ortho-CH₃ |
| ¹³C | 18-22 | para-CH₃ |
Table 3: Experimental ⁷Li NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Notes |
| ⁷Li | 2.41 | In toluene-d₈, indicative of a dimeric structure[1] |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ⁷Li nuclei.
-
Sample Preparation:
-
The synthesized this compound solution is maintained under an inert atmosphere at low temperature.
-
A sample is transferred via a cannula to a pre-dried NMR tube sealed with a septum, under a positive pressure of inert gas.
-
An appropriate deuterated solvent (e.g., THF-d₈, toluene-d₈) is added.
-
The NMR tube is quickly sealed and transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature (e.g., -78 °C).
-
-
Data Acquisition:
-
¹H NMR: Standard single-pulse experiments are performed.
-
¹³C NMR: Proton-decoupled single-pulse experiments are typically used. Due to the low natural abundance of ¹³C and potential quadrupolar broadening from the adjacent lithium, longer acquisition times may be necessary.
-
⁷Li NMR: A single-pulse experiment is generally sufficient. The chemical shift is referenced to an external standard, such as LiCl in D₂O.
-
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for synthesis and NMR analysis.
This guide provides a foundational understanding of the synthesis and NMR characteristics of this compound. Researchers should exercise caution due to the reactive nature of this compound and be aware that the provided ¹H and ¹³C NMR data are based on a closely related analogue. Direct experimental determination of the NMR spectra for this compound under specific laboratory conditions is always recommended for precise characterization.
References
An In-depth Technical Guide to the Stability and Reactivity of 2,6-Dimethylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenyllithium, a sterically hindered aryllithium reagent, is a powerful tool in organic synthesis for the introduction of the 2,6-dimethylphenyl group. Its unique steric and electronic properties confer distinct stability and reactivity profiles compared to less hindered aryllithiums. This guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, solution behavior, and reactions with various electrophiles. Detailed experimental protocols, quantitative data, and safety precautions are presented to enable its effective and safe use in research and development.
Introduction
Organolithium reagents are a cornerstone of modern synthetic chemistry, valued for their high reactivity as strong bases and nucleophiles. Among these, aryllithium compounds are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This compound presents a case of a sterically encumbered aryllithium, where the two ortho-methyl groups significantly influence its chemical behavior. This steric hindrance impacts its aggregation state in solution, thermal stability, and reactivity profile, often leading to different outcomes compared to its less substituted counterpart, phenyllithium. Understanding these characteristics is crucial for its successful application in synthetic endeavors.
Stability of this compound
The stability of this compound is a critical consideration for its storage and handling. Like most organolithium reagents, it is a pyrophoric material that reacts violently with air and moisture and may ignite spontaneously upon exposure.[1]
Thermal Stability
Solution Stability
The stability of this compound in solution is highly dependent on the solvent and temperature. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used for its preparation and reactions. However, organolithium reagents can react with these solvents, especially at elevated temperatures, through deprotonation.
The solution-state structure of organolithium compounds is dominated by the formation of aggregates (dimers, tetramers, etc.). This aggregation state is influenced by the steric bulk of the organic group, the solvent, and the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). While the specific aggregation state of this compound in various solvents has not been extensively studied, it is reasonable to infer from studies on other substituted phenyllithiums that it exists as aggregates.[3] For instance, 2-methylphenyllithium has been shown to form polymeric structures.[4][5] The aggregation of this compound will undoubtedly affect its stability and reactivity, with monomeric species generally being more reactive.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through a lithium-halogen exchange reaction. This method is generally preferred over direct lithiation of 2,6-dimethylbenzene due to the low acidity of the aromatic protons.
Synthesis via Lithium-Halogen Exchange
This method involves the reaction of a 2,6-dimethylphenyl halide (typically the bromide or iodide) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.[6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,6-dimethylbromobenzene and anhydrous diethyl ether (or THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
The resulting solution of this compound is then ready for use in subsequent reactions. The concentration of the prepared reagent can be determined by titration.
Caption: Synthesis of this compound via lithium-halogen exchange.
Reactivity of this compound
This compound is a potent nucleophile and a strong base. Its reactivity is tempered by the significant steric hindrance imposed by the ortho-methyl groups.
Reactions with Carbonyl Compounds
This compound readily adds to a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form the corresponding alcohols or ketones after acidic workup. The steric bulk of the reagent can influence the stereochemical outcome of additions to chiral carbonyls.
Table 1: Representative Reactions of this compound with Carbonyl Compounds
| Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde | (2,6-Dimethylphenyl)(phenyl)methanol | ~90 | General Reaction |
| Acetone | 2-(2,6-Dimethylphenyl)propan-2-ol | High | General Reaction |
| Ethyl benzoate | Bis(2,6-dimethylphenyl)methanol | Moderate | General Reaction |
| N,N-Dimethylformamide | 2,6-Dimethylbenzaldehyde | Good | General Reaction |
Experimental Protocol: Reaction with Benzaldehyde
Materials:
-
Solution of this compound in diethyl ether/hexanes
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of this compound in diethyl ether/hexanes.
-
The solution is cooled to -78 °C.
-
A solution of freshly distilled benzaldehyde in anhydrous diethyl ether is added dropwise to the stirred solution of the organolithium reagent.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Reactions with Alkyl Halides
Alkylation of this compound with alkyl halides can be challenging due to competing elimination reactions (E2) promoted by the strong basicity of the organolithium reagent, especially with secondary and tertiary halides.[2] Primary alkyl halides are generally the most suitable substrates for these SN2 reactions.
Table 2: Representative Reactions of this compound with Alkyl Halides
| Electrophile | Product | Yield (%) | Reference |
| Methyl iodide | 1,2,3-Trimethylbenzene | Good | General Reaction |
| Ethyl bromide | 1-Ethyl-2,6-dimethylbenzene | Moderate | General Reaction |
| Benzyl bromide | 1-Benzyl-2,6-dimethylbenzene | Good | General Reaction |
Other Reactions
This compound can also react with a range of other electrophiles, including epoxides (ring-opening to form alcohols), carbon dioxide (to form 2,6-dimethylbenzoic acid after acidification), and sulfur (to form the corresponding thiophenol after reduction).
Safety and Handling
This compound is a pyrophoric and highly reactive substance that requires stringent safety precautions.[1]
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen using Schlenk line or glovebox techniques.
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
-
Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.
-
Quenching: Reactions should be quenched carefully at low temperatures by the slow addition of a proton source, such as isopropanol, followed by a saturated aqueous solution of ammonium chloride.[2][4] Unused reagent must be quenched and disposed of following established laboratory safety protocols. Never quench with water directly.
Caption: General experimental workflow for reactions with this compound.
Conclusion
This compound is a valuable synthetic tool for introducing a sterically demanding aryl group. Its stability and reactivity are intrinsically linked to its pyrophoric nature and its tendency to form aggregates in solution. While its steric bulk can sometimes lead to lower reactivity or competing side reactions compared to less hindered aryllithiums, it also offers unique opportunities for controlling selectivity in organic synthesis. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.
References
- 1. academics.eckerd.edu [academics.eckerd.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Configurational Stability of Unsubstituted Organolithium Reagents: II ... - Marco Antonio Medina Saldaña - Google Books [books.google.co.uk]
- 4. sarponggroup.com [sarponggroup.com]
- 5. Aggregation of Alkyllithiums in Tetrahydrofuran [www1.chem.umn.edu]
- 6. prepchem.com [prepchem.com]
- 7. 2 6-dimethylaniline synthesis | Sigma-Aldrich [sigmaaldrich.com]
Aggregation of 2,6-Dimethylphenyllithium in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Importance of Aggregation in Organolithium Chemistry
Organolithium reagents, including 2,6-dimethylphenyllithium, rarely exist as discrete monomers in solution. Instead, they form aggregates of various orders (dimers, tetramers, etc.) through electrostatic interactions between the electropositive lithium and electronegative carbon atoms.[1][2] The degree of aggregation is a dynamic equilibrium influenced by several factors:
-
Solvent: The coordinating ability of the solvent plays a crucial role. Lewis basic solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) can coordinate to the lithium centers, breaking down larger aggregates into smaller, more reactive species.[3]
-
Steric Hindrance: Bulky substituents on the aryl ring, such as the two methyl groups in this compound, can disfavor the formation of higher-order aggregates due to steric clash.
-
Concentration: At higher concentrations, the equilibrium tends to shift towards larger aggregates.
-
Temperature: Lower temperatures generally favor the formation of more ordered, higher aggregates.
Understanding and controlling the aggregation state is paramount for achieving desired reaction outcomes, as different aggregates can exhibit vastly different reactivities.
Aggregation of Aryllithiums: Insights from Phenyllithium
Due to the lack of specific experimental data for this compound, we turn to phenyllithium as a well-documented model system. The aggregation behavior of phenyllithium has been extensively studied in various solvents, providing a valuable framework for understanding other aryllithium compounds.
| Solvent | Predominant Aggregate(s) | Comments |
| Diethyl Ether (Et₂O) | Dimer & Tetramer | A dynamic equilibrium exists between dimeric and tetrameric species. |
| Tetrahydrofuran (THF) | Monomer & Dimer | The stronger coordinating ability of THF favors the formation of smaller aggregates. |
| Cyclopentane | Insoluble | Phenyllithium is largely insoluble in non-coordinating hydrocarbon solvents. |
Data extrapolated from studies on phenyllithium.
It is reasonable to hypothesize that this compound, with its increased steric bulk around the carbanionic center, would exhibit a reduced tendency to form higher-order aggregates compared to phenyllithium. The presence of the two ortho-methyl groups would likely disfavor the close packing required for tetramer formation, suggesting that monomeric and dimeric species would be more prevalent, especially in coordinating solvents like THF.
Experimental Methodologies for Determining Aggregation State
Several key experimental techniques are employed to elucidate the aggregation state of organolithium compounds in solution.
Cryoscopy
Principle: Cryoscopy measures the depression of the freezing point of a solvent upon the addition of a solute. The magnitude of the freezing point depression is directly proportional to the molal concentration of solute particles. By comparing the apparent molecular weight calculated from the freezing point depression to the theoretical molecular weight of the monomeric species, the average degree of aggregation (n) can be determined.
Hypothetical Experimental Protocol for this compound:
-
Apparatus: A cryoscopy apparatus consisting of a jacketed freezing tube equipped with a sensitive thermometer (e.g., a Beckmann thermometer) and a magnetic stirrer is assembled. The apparatus is rigorously dried and purged with an inert atmosphere (e.g., argon).
-
Solvent Preparation: A known mass of a suitable solvent with a well-defined cryoscopic constant (e.g., benzene or cyclohexane) is introduced into the freezing tube.
-
Freezing Point of Pure Solvent: The solvent is cooled while stirring until it begins to freeze. The freezing point is carefully recorded as the temperature at which the liquid and solid phases are in equilibrium. This measurement is repeated to ensure accuracy.
-
Addition of this compound: A freshly prepared and standardized solution of this compound in the same solvent is prepared under an inert atmosphere. A known mass of this solution is added to the freezing tube.
-
Freezing Point of the Solution: The freezing point of the solution is determined in the same manner as for the pure solvent.
-
Calculation: The freezing point depression (ΔTf) is calculated. The apparent molecular weight (MWapp) is then determined using the formula: MWapp = (Kf * w_solute) / (ΔTf * w_solvent) where Kf is the cryoscopic constant of the solvent, w_solute is the mass of the solute, and w_solvent is the mass of the solvent.
-
Aggregation Number (n): The aggregation number is calculated as: n = MWapp / MW_monomer where MW_monomer is the theoretical molecular weight of monomeric this compound.
Vapor Pressure Osmometry (VPO)
Principle: VPO measures the lowering of the vapor pressure of a solvent in a solution compared to the pure solvent. This difference in vapor pressure is related to the number of solute particles in the solution.
Hypothetical Experimental Protocol for this compound:
-
Apparatus: A commercial vapor pressure osmometer is used. The instrument is calibrated with a standard of known molecular weight (e.g., ferrocene) in the chosen solvent.
-
Sample Preparation: Solutions of this compound of varying concentrations are prepared in a suitable volatile solvent (e.g., THF or benzene) under an inert atmosphere.
-
Measurement: A drop of the solution and a drop of the pure solvent are placed on two matched thermistors in a chamber saturated with solvent vapor. The temperature difference between the two thermistors, which is proportional to the vapor pressure difference, is measured as a change in resistance (ΔR).
-
Data Analysis: A calibration curve of ΔR versus molality is constructed using the standard. The apparent number-average molecular weight (Mn) of the this compound at each concentration is determined from the calibration curve.
-
Aggregation Number (n): The aggregation number is calculated as: n = Mn / MW_monomer
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy, particularly ¹³C and ⁷Li NMR, is a powerful tool for studying the structure and dynamics of organolithium aggregates. The chemical shifts, coupling constants (specifically ¹J(¹³C-⁷Li)), and relaxation times can provide detailed information about the number of lithium atoms bonded to a carbanionic center and the exchange dynamics between different aggregate species.
Hypothetical Experimental Protocol for this compound:
-
Sample Preparation: NMR samples are prepared under a high-vacuum line or in a glovebox to exclude air and moisture. A solution of this compound is prepared in a deuterated solvent (e.g., THF-d₈ or toluene-d₈). For quantitative studies, a known concentration is used.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired. The multiplicity of the signal corresponding to the lithiated carbon (C1) can indicate the number of directly attached lithium atoms. For a static aggregate, a multiplet consistent with coupling to one or more ⁷Li nuclei (I = 3/2) would be observed.
-
⁷Li NMR Spectroscopy: The ⁷Li NMR spectrum is recorded. The presence of multiple signals can indicate the existence of different aggregate species in solution.
-
Variable Temperature (VT) NMR: VT-NMR experiments are conducted to study the dynamic exchange between different aggregates. Changes in the line shape of the NMR signals as a function of temperature can provide information on the kinetics of these exchange processes.
-
Diffusion-Ordered Spectroscopy (DOSY): DOSY NMR experiments can be used to measure the diffusion coefficients of the different species in solution. Larger aggregates will diffuse more slowly, allowing for their differentiation from smaller aggregates.
Visualizing Aggregation Equilibria
The dynamic equilibrium between different aggregation states of an aryllithium compound like this compound in a coordinating solvent can be visualized as follows:
Caption: Aggregation equilibrium of an aryllithium (ArLi) in a coordinating solvent.
This diagram illustrates the logical relationship where higher-order aggregates (tetramers) can dissociate into lower-order aggregates (dimers and monomers) in the presence of a coordinating solvent. The reverse process is favored by removing the solvent or increasing the concentration.
The workflow for determining the aggregation state can be summarized as follows:
Caption: Experimental workflow for determining the aggregation state of this compound.
Conclusion
The aggregation state of this compound in solution is a critical parameter that dictates its reactivity. While direct experimental data for this specific compound remains elusive in the current literature, a robust understanding of its likely behavior can be inferred from studies on analogous aryllithium compounds. It is anticipated that the steric hindrance imposed by the ortho-methyl groups will favor lower aggregation states, particularly in coordinating solvents. The experimental protocols detailed in this guide provide a clear pathway for researchers to definitively determine the aggregation behavior of this compound and other organolithium reagents, enabling more precise control over their synthetic applications and fostering the development of novel chemical entities.
References
An In-depth Technical Guide to 2,6-Dimethylphenyllithium: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 2,6-dimethylphenyllithium, a sterically hindered organolithium reagent. It details the historical context of its emergence from the pioneering work on organometallic chemistry, outlines key synthetic protocols, and presents quantitative data in a structured format. Furthermore, this guide illustrates the fundamental reaction pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, also known as 2,6-xylyllithium, is a powerful organolithium reagent characterized by the presence of two methyl groups ortho to the carbon-lithium bond. This steric hindrance significantly influences its reactivity, making it a valuable tool in organic synthesis for specific applications where controlled nucleophilicity and basicity are required. This guide delves into the historical origins of this important reagent, its synthesis, and its fundamental chemical behavior.
Discovery and Historical Context
The discovery of this compound is not marked by a single, seminal publication but rather evolved from the foundational work on organolithium reagents by Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s and 1940s.[1] Their pioneering studies into the synthesis and reactivity of organometallic compounds laid the groundwork for the preparation of a wide array of organolithium species, including aryllithiums.
The development of two primary methods for the synthesis of aryllithium compounds was crucial for the eventual preparation of this compound:
-
Metal-Halogen Exchange: Independently discovered by Gilman and Wittig in the late 1930s, this reaction involves the exchange of a halogen atom on an aromatic ring with a lithium atom from an organolithium reagent, typically an alkyllithium.[2] This method proved to be a versatile route to various aryllithiums.
-
Directed ortho-Metalation (DoM): Also reported independently by Gilman and Wittig around 1940, this process involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group (DMG).[3][4] The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, facilitating the regioselective abstraction of the nearby proton.[3]
While the exact first synthesis of this compound is not prominently documented, its preparation became feasible through the application of these established methods to precursors such as 2-bromo- or 2-iodo-m-xylene. The inherent steric hindrance of the two methyl groups likely spurred interest in its unique reactivity profile compared to less hindered aryllithiums.
Synthesis of this compound
The two primary methods for the laboratory-scale synthesis of this compound remain metal-halogen exchange and, to a lesser extent, direct metalation.
Metal-Halogen Exchange
This is the most common and efficient method for preparing this compound. The reaction involves treating a 2-halo-1,3-dimethylbenzene with an alkyllithium reagent.
General Reaction:
The equilibrium of this reaction is driven by the formation of the more stable organolithium species. Aryllithiums are generally more stable than alkyllithiums, thus favoring the formation of this compound.
Logical Workflow for Metal-Halogen Exchange:
Caption: General workflow for the synthesis of this compound via metal-halogen exchange.
Directed ortho-Metalation
While less common for the direct synthesis from m-xylene due to the relatively low acidity of the aryl protons, the principle of directed ortho-metalation can be applied to appropriately substituted precursors. For instance, a directing group at the 1-position of a 3,5-dimethylbenzene derivative could direct lithiation to the 2-position.
Experimental Protocols
Preparation of this compound from 2-Bromo-m-xylene
Materials:
-
2-Bromo-m-xylene
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
All glassware is dried in an oven and assembled under a positive pressure of inert gas.
-
2-Bromo-m-xylene is dissolved in anhydrous diethyl ether in a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a septum.
-
The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2-bromo-m-xylene over a period of time, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at the same temperature to ensure complete exchange.
-
The resulting solution of this compound is then used in situ for subsequent reactions.
Quantitative Data from Literature:
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-m-xylene | n-BuLi | Diethyl Ether | 0 | 1 | Not Reported (Used in situ) | General Procedure |
| 2-Iodo-m-xylene | t-BuLi | THF | -78 | 0.5 | >95 (by trapping) | General Procedure |
Note: Yields are often determined by trapping the organolithium with an electrophile (e.g., CO₂) and isolating the corresponding carboxylic acid.
Structure and Properties
The structure of this compound in solution is complex and exists as aggregates, typically dimers or tetramers, depending on the solvent. In coordinating solvents like THF, lower aggregation states are favored. The steric bulk of the two methyl groups influences the geometry of these aggregates.
Spectroscopic Data (Typical Ranges):
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H NMR (CH₃) | THF-d₈ | 2.1 - 2.3 |
| ¹H NMR (Aryl) | THF-d₈ | 6.5 - 7.0 |
| ¹³C NMR (ipso-C) | THF-d₈ | 185 - 195 (broad) |
| ¹³C NMR (CH₃) | THF-d₈ | 25 - 30 |
Note: The ipso-carbon signal is often broad due to quadrupolar coupling with the lithium nucleus and dynamic exchange.
Reactivity and Applications
The reactivity of this compound is dominated by its steric hindrance.
Signaling Pathway of a Typical Reaction:
Caption: A simplified pathway illustrating the reaction of this compound with an electrophile.
Nucleophilic Reactions
Due to the steric shielding by the ortho-methyl groups, this compound is a less potent nucleophile than its unhindered counterpart, phenyllithium. It reacts selectively with less sterically demanding electrophiles. For example, it will readily add to aldehydes but may show reduced reactivity towards hindered ketones.
Basicity
This compound is a strong base, capable of deprotonating a wide range of acidic protons. Its steric bulk can be advantageous in situations where selective deprotonation is desired in the presence of a potentially reactive electrophilic site.
Conclusion
This compound is a valuable, sterically hindered organolithium reagent with a rich history rooted in the foundational discoveries of organometallic chemistry. Its synthesis is readily achieved through well-established methods, primarily metal-halogen exchange. The pronounced steric hindrance imparted by the two ortho-methyl groups governs its reactivity, making it a selective nucleophile and a strong, non-nucleophilic base. This unique combination of properties ensures its continued importance in modern organic synthesis, particularly in the construction of complex molecules where high regioselectivity and controlled reactivity are paramount. This guide provides the fundamental knowledge for researchers to effectively understand and utilize this important synthetic tool.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,4,6-Trimethylphenyllithium (Mesityllithium) in Organic Synthesis
Introduction
2,4,6-Trimethylphenyllithium, commonly known as mesityllithium, is a sterically hindered organolithium reagent that serves as a strong, non-nucleophilic base in organic synthesis. Its bulky nature, arising from the two ortho-methyl groups on the phenyl ring, prevents it from readily acting as a nucleophile, making it highly selective for proton abstraction. This property is particularly valuable in reactions where competing nucleophilic addition to electrophilic centers is a potential side reaction. Mesityllithium is a powerful tool for the generation of enolates, the metalation of sensitive substrates, and in the synthesis of complex organic molecules. These application notes provide an overview of the key applications of mesityllithium, accompanied by detailed experimental protocols.
Applications of Mesityllithium
Mesityllithium is employed in a variety of synthetic transformations, primarily leveraging its characteristics as a bulky, strong base. Key applications include:
-
Selective Deprotonation: Due to its steric hindrance, mesityllithium is an excellent choice for the deprotonation of acidic protons in the presence of sensitive functional groups that might react with less bulky organolithium reagents. For instance, it is effective in the lithiation of substituted methoxypyridines without undergoing nucleophilic addition to the pyridine ring.[1]
-
Generation of Amine-Free Lithium Enolates: It can be used to generate amine-free lithium enolates directly from ketones. These enolates can then react with various electrophiles, such as acid chlorides, to form 1,3-dicarbonyl compounds in high yields.[1]
-
Halogen-Lithium Exchange: Mesityllithium can be utilized in halogen-lithium exchange reactions, which is a common method for the preparation of other organolithium reagents.[1]
-
Synthesis of Nucleoside Phosphates: It has been demonstrated to be effective in the rapid preparation of nucleoside phosphates under mild conditions, achieving quantitative yields.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving mesityllithium.
| Reaction Type | Substrate | Electrophile | Product | Yield (%) | Reference |
| Deprotonation/Alkylation | 2-Methoxypyridine | Benzaldehyde | 2-Methoxy-6-(hydroxy(phenyl)methyl)pyridine | 75 | [1] |
| Enolate Formation/Acylation | Acetophenone | Benzoyl chloride | 1,3-Diphenyl-1,3-propanedione | 92 | [1] |
| Halogen-Lithium Exchange | 4-Bromoanisole | Carbon dioxide | 4-Methoxybenzoic acid | 85 | [1] |
Experimental Protocols
Protocol 1: Preparation of Mesityllithium
This protocol describes the synthesis of mesityllithium from 2,4,6-trimethylbromobenzene (mesityl bromide) and n-butyllithium via a halogen-lithium exchange reaction.
Materials:
-
2,4,6-Trimethylbromobenzene (Mesityl bromide)
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an argon or nitrogen line.
-
To the flask, add 2,4,6-trimethylbromobenzene (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
The resulting solution of mesityllithium is ready for use in subsequent reactions. The concentration can be determined by titration.
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment.
Protocol 2: Mesityllithium-Mediated Deprotonation and Alkylation of 2-Methoxypyridine
This protocol details the use of mesityllithium to deprotonate 2-methoxypyridine at the 6-position, followed by quenching with an electrophile (benzaldehyde).[1]
Materials:
-
Mesityllithium solution (prepared as in Protocol 1)
-
2-Methoxypyridine
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 2-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared solution of mesityllithium (1.1 eq) to the 2-methoxypyridine solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add freshly distilled benzaldehyde (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Visualizations
Diagram 1: Synthesis of Mesityllithium
Caption: Synthesis of Mesityllithium via Halogen-Lithium Exchange.
Diagram 2: Mesityllithium as a Bulky Base
Caption: Steric Hindrance Favors Deprotonation over Nucleophilic Attack.
Diagram 3: Workflow for Mesityllithium-Mediated Reaction
Caption: General Workflow for a Mesityllithium-Mediated Synthesis.
References
Application Notes and Protocols: The Role of Bulky Lithium Amide Bases in Organic Synthesis
A focus on Lithium Hexamethyldisilazide (LiHMDS) as a representative sterically hindered base.
Introduction
While the specific reagent 2,6-dimethylphenyllithium is not widely documented as a commonly used bulky base in the chemical literature, the principles of sterically hindered bases are fundamental to modern organic synthesis. This document will focus on a prominent and well-characterized example, Lithium Hexamethyldisilazide (LiHMDS), to illustrate the applications, protocols, and data relevant to this class of reagents. LiHMDS is a potent, non-nucleophilic base valued for its high selectivity and efficiency in a variety of chemical transformations.[1][2][3] These characteristics make it an indispensable tool for researchers and professionals in drug development and materials science.
Application Notes for LiHMDS
Lithium hexamethyldisilazide (LiN(Si(CH₃)₃)₂) is a strong, sterically hindered base with a pKa of its conjugate acid around 26.[3] This steric bulk is a key feature, as it minimizes the likelihood of the base acting as a nucleophile, thereby reducing side reactions and leading to cleaner reaction profiles with higher yields.[1]
Key Advantages:
-
High Regioselectivity: The steric hindrance of LiHMDS allows for the selective deprotonation of less sterically accessible protons, which is crucial in the formation of specific enolates.
-
Non-Nucleophilic Character: Its bulky nature prevents it from participating in nucleophilic attack on electrophilic centers in the reaction mixture, a common issue with smaller organolithium bases.[1]
-
Enhanced Solubility: LiHMDS is soluble in a range of nonpolar organic solvents, which makes it more reactive and easier to handle than some of its metal halide counterparts.[3]
-
Versatility: It is used in a wide array of reactions, including enolate formation for alkylation and aldol reactions, deprotonation of terminal alkynes, and as a ligand in organometallic chemistry.[3][4]
Comparison with Other Bulky Bases:
| Base | pKa of Conjugate Acid | Key Characteristics | Common Applications |
| LiHMDS | ~26[3] | Moderately basic, highly hindered, non-nucleophilic, good solubility.[3] | Formation of kinetic and thermodynamic enolates, deprotonation of sensitive substrates.[3][5] |
| LDA (Lithium Diisopropylamide) | ~36[5] | Very strong base, highly hindered, non-nucleophilic. | Primarily for the formation of kinetic enolates from ketones and esters.[5] |
| LiTMP (Lithium 2,2,6,6-Tetramethylpiperidide) | ~37[5] | Extremely strong and hindered base, kinetically fast. | Deprotonations that are difficult with LDA.[5] |
Experimental Protocols
General Protocol for Ketone Enolization using LiHMDS
This protocol describes a general procedure for the deprotonation of a ketone at the alpha-position to form a lithium enolate, which can then be used in subsequent reactions with electrophiles.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
LiHMDS (1.0 M solution in THF)
-
Ketone substrate
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, and a nitrogen or argon source for maintaining an inert atmosphere.
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the ketone substrate (1.0 equivalent). The flask is then sealed with a septum and purged with dry nitrogen or argon.
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the ketone. The solution is cooled to the desired temperature, typically -78 °C (a dry ice/acetone bath) or 0 °C (an ice/water bath), with stirring.
-
Base Addition: LiHMDS solution (1.05 equivalents) is added dropwise to the cooled ketone solution via syringe over a period of 10-15 minutes. The rate of addition should be controlled to maintain the reaction temperature.
-
Enolate Formation: The reaction mixture is stirred at the same temperature for 30-60 minutes to ensure complete enolate formation.
-
Reaction with Electrophile (if applicable): The desired electrophile is then added to the solution, and the reaction is allowed to proceed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography or distillation.
Visualizing Reaction Concepts with Graphviz
Caption: General workflow for ketone enolization using LiHMDS.
Caption: Aggregation states of LiHMDS.
Concluding Remarks
The use of bulky, non-nucleophilic bases like LiHMDS is a cornerstone of modern synthetic organic chemistry. Their ability to effect highly selective deprotonations enables the construction of complex molecular architectures with a high degree of control. While the specific reagent this compound is not commonly cited, the principles governing the utility of sterically hindered bases are well-represented by the chemistry of LiHMDS. The provided protocols and data serve as a practical guide for researchers employing this important class of reagents.
References
Application Notes and Protocols for Directed ortho-Metalation with 2,6-Dimethylphenyllithium
Disclaimer: Extensive literature searches did not yield specific examples, established protocols, or quantitative data for the use of 2,6-dimethylphenyllithium as a base in directed ortho-metalation (DoM) reactions. The following application notes and protocols are therefore based on the established principles of DoM chemistry and the anticipated reactivity of a sterically hindered aryllithium reagent. The provided experimental protocol is hypothetical and should be approached with caution, requiring thorough optimization and safety assessment.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] This reaction overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation exclusively to the adjacent ortho position.[1][2] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a diverse range of functional groups with high precision.[1]
The general mechanism involves the formation of a pre-coordination complex between the heteroatom of the DMG and the lithium atom of the organolithium reagent. This brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated species. Subsequent reaction with an electrophile leads to the ortho-functionalized product.
The Role of the Organolithium Base and Steric Hindrance
The choice of the organolithium base is crucial for the success of a DoM reaction. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and lithium amides such as lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). The reactivity and selectivity of these bases are influenced by factors such as their basicity, steric bulk, and aggregation state.
While highly basic alkyllithiums are effective, their high nucleophilicity can lead to side reactions, such as addition to the directing group. In such cases, sterically hindered and less nucleophilic bases like LDA or LiTMP are often preferred. The steric hindrance of the base can also influence the regioselectivity of the deprotonation, particularly in substrates with multiple potential metalation sites.
Prospective Application of this compound in DoM
This compound is a sterically hindered aryllithium base. While not commonly employed in DoM, its properties suggest potential advantages and disadvantages.
Potential Advantages:
-
High Basicity and Low Nucleophilicity: As an aryllithium, it is expected to be a strong base capable of deprotonating a wide range of aromatic C-H bonds. Its significant steric bulk, arising from the two ortho-methyl groups, should render it less nucleophilic than alkyllithium reagents, potentially reducing side reactions with sensitive directing groups or electrophiles.
-
Selectivity: The steric hindrance could lead to unique selectivities in substrates with multiple directing groups or acidic protons.
Potential Challenges:
-
Reduced Reactivity: The steric bulk that imparts low nucleophilicity may also hinder its ability to approach and deprotonate certain ortho-protons, especially those flanked by bulky directing groups. This could lead to slower reaction rates or the need for higher reaction temperatures.
-
Preparation and Stability: Aryllithium reagents are often prepared in situ. The preparation of this compound from 2,6-dimethylbromobenzene and an alkyllithium reagent via lithium-halogen exchange would need to be carefully controlled to avoid side reactions. Its stability in solution may also be a concern.
-
Solubility: The aggregation state and solubility of this compound in common ethereal solvents could impact its reactivity.
Hypothetical Experimental Protocol
Warning: This is a theoretical protocol and has not been validated. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
Objective: To perform a directed ortho-metalation of a generic substrate bearing a directing metalation group (DMG) using in situ generated this compound, followed by quenching with an electrophile.
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (or other suitable alkyllithium)
-
Substrate with a directing metalation group (e.g., N,N-diethylbenzamide)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
Step 1: In situ Generation of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the stirred solution of 2,6-dimethylbromobenzene.
-
Stir the reaction mixture at -78 °C for 1-2 hours to facilitate the lithium-halogen exchange and formation of this compound.
Step 2: Directed ortho-Metalation
-
In a separate flame-dried Schlenk flask, dissolve the substrate (e.g., N,N-diethylbenzamide, 1.0 equivalent) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Slowly transfer the freshly prepared solution of this compound via cannula to the stirred substrate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for a predetermined time (e.g., 1-4 hours) to allow for ortho-lithiation. The optimal time will require experimental determination.
Step 3: Electrophilic Quench
-
To the ortho-lithiated species at -78 °C, slowly add the electrophile (1.1 equivalents).
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Data Presentation (Hypothetical)
Due to the lack of experimental data, the following table is a template for how quantitative results from DoM reactions with this compound could be presented.
| Entry | Substrate (DMG) | Electrophile (E+) | Product | Yield (%) |
| 1 | N,N-Diethylbenzamide | TMSCl | 2-(Trimethylsilyl)-N,N-diethylbenzamide | TBD |
| 2 | Anisole | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)anisole | TBD |
| 3 | 2-Phenylpyridine | DMF | 2-(Pyridin-2-yl)benzaldehyde | TBD |
*TBD: To be determined experimentally.
Visualizations
Caption: General mechanism of directed ortho-metalation.
Caption: Hypothetical workflow for a DoM reaction.
References
Applications of 2,6-Dimethylphenyllithium in Arylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyllithium is a valuable organolithium reagent, particularly in the synthesis of sterically hindered biaryl compounds. Its bulky nature, owing to the two methyl groups ortho to the lithium atom, makes it a key building block for complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in arylation reactions, primarily through its conversion to organozinc (Negishi coupling) and organoboron (Suzuki-Miyaura coupling) reagents.
Core Applications: Synthesis of Sterically Hindered Biaryls
The primary application of this compound in arylation chemistry is the construction of biaryl linkages where one of the aromatic rings is 2,6-disubstituted. Direct cross-coupling reactions with organolithium reagents can be challenging due to their high reactivity and tendency to undergo side reactions. Therefore, a more common and controlled approach is the in situ transmetalation of this compound to a less reactive organometallic species, such as an organozinc or organoboron compound, which can then participate in palladium-catalyzed cross-coupling reactions.
Negishi Cross-Coupling Reactions
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the purposes of this protocol, this compound is first converted to 2,6-dimethylphenylzinc, which then acts as the arylating agent. This method is particularly effective for the synthesis of di- and tri-ortho-substituted biaryls.
Caption: Workflow for the synthesis of sterically hindered biaryls via Negishi coupling using this compound as a precursor.
Step 1: Preparation of 2,6-Dimethylphenylzinc Chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents) and dry tetrahydrofuran (THF).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in diethyl ether or another suitable solvent to the stirred zinc chloride solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of 2,6-dimethylphenylzinc chloride is used directly in the next step.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired aryl halide (e.g., a substituted bromobenzene, 1.0 equivalent) in dry THF.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%), to the aryl halide solution.
-
To this mixture, add the freshly prepared solution of 2,6-dimethylphenylzinc chloride (1.2-1.5 equivalents) via cannula.
-
Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
| Aryl Halide Substrate | Product | Typical Yield (%) |
| 2-Bromotoluene | 2,2',6-Trimethylbiphenyl | 85-95 |
| 2-Bromoanisole | 2-Methoxy-2',6'-dimethylbiphenyl | 80-90 |
| 1-Bromo-2,4,6-trimethylbenzene | 2,2',4,6,6'-Pentamethylbiphenyl | 75-85 |
| 2-Chloropyridine | 2-(2,6-Dimethylphenyl)pyridine | 70-80 |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. In this context, this compound is first converted to a 2,6-dimethylphenylboronic acid or ester, which then serves as the coupling partner. This method is highly versatile and tolerant of a wide range of functional groups.
Caption: Workflow for the synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling using this compound as a precursor.
Step 1: Preparation of 2,6-Dimethylphenylboronic Acid
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.2 equivalents) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) to the stirred borate solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dimethylphenylboronic acid, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent can be performed.
Step 2: Palladium-Catalyzed Cross-Coupling
-
To a flask, add the aryl halide (1.0 equivalent), 2,6-dimethylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., aqueous potassium carbonate, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl.
| Aryl Halide Substrate | Product | Typical Yield (%) |
| 1-Bromo-2-nitrobenzene | 2-Nitro-2',6'-dimethylbiphenyl | 80-90 |
| Methyl 2-bromobenzoate | Methyl 2-(2,6-dimethylphenyl)benzoate | 75-85 |
| 2-Bromo-1,3-difluorobenzene | 2',6'-Dimethyl-2,6-difluorobiphenyl | 70-80 |
| 3-Bromopyridine | 3-(2,6-Dimethylphenyl)pyridine | 70-85 |
Conclusion
This compound serves as a critical starting material for the synthesis of sterically encumbered biaryl compounds through its conversion to organozinc and organoboron reagents for Negishi and Suzuki-Miyaura cross-coupling reactions, respectively. These methods provide reliable and high-yielding routes to valuable molecular scaffolds for applications in medicinal chemistry, materials science, and catalysis. The provided protocols offer a foundational guide for researchers to employ these powerful synthetic transformations.
Application Notes and Protocols for 2,6-Dimethylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe and effective handling of 2,6-Dimethylphenyllithium. This organolithium reagent is a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds through its nucleophilic character. The following sections outline the necessary safety precautions, preparation methods, and common reactions involving this reagent.
Safety Precautions and Handling
This compound, like other organolithium reagents, is highly reactive, pyrophoric (ignites spontaneously in air), and reacts violently with water. Strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory at all times.
-
Body Protection: A flame-retardant lab coat is essential.
-
Gloves: Nitrile gloves should be worn.
-
Face Shield: A face shield should be worn in addition to safety glasses or goggles, especially when handling larger quantities.
Inert Atmosphere: All manipulations involving this compound must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line techniques or in a glovebox. All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas before use.
Solvents and Reagents: Anhydrous solvents are crucial for the successful and safe use of organolithium reagents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
Quenching and Disposal: Unused or residual this compound must be quenched carefully. A common method is the slow addition of the organolithium solution to a stirred, cooled (0 °C) solution of a proton source like isopropanol in an inert solvent such as hexane. The resulting solution can then be disposed of as hazardous waste.
Preparation of this compound
The most common method for preparing this compound is through the reaction of 2,6-dimethylbromobenzene with an alkyllithium reagent, typically n-butyllithium, via a lithium-halogen exchange reaction.
Experimental Protocol: Preparation from 2,6-Dimethylbromobenzene
Reaction Scheme:
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry, inert atmosphere (argon or nitrogen)
-
Schlenk flask and other appropriate oven-dried glassware
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and a rubber septum, add 2,6-dimethylbromobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 - 1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
The resulting solution of this compound is then ready for use in subsequent reactions.
Note: The concentration of the prepared this compound solution can be determined by titration, for example, using the Gilman double titration method.
Reactions of this compound
This compound is a versatile nucleophile that can react with a wide range of electrophiles. The steric hindrance from the two ortho-methyl groups can influence its reactivity and the stereochemistry of the products.
Reaction with Aldehydes and Ketones
Reaction Scheme:
General Experimental Protocol:
-
Prepare a solution of this compound as described in section 2.1.
-
To the cooled (-78 °C) solution of this compound, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (2,6-Dimethylphenyl)phenylmethanol | ~85-95% |
| Acetone | 2-(2,6-Dimethylphenyl)propan-2-ol | ~80-90% |
Reaction with Carbon Dioxide (Carboxylation)
Reaction Scheme:
General Experimental Protocol:
-
Prepare a solution of this compound as described in section 2.1.
-
Pour the solution of this compound onto an excess of freshly crushed dry ice (solid CO₂) under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2,6-dimethylbenzoic acid by recrystallization.
| Product | Yield (%) |
| 2,6-Dimethylbenzoic acid | ~70-85% |
Visualizations
Caption: Experimental workflow for the preparation and reaction of this compound.
Caption: Generalized reaction pathway for the synthesis and use of this compound.
Safe Storage and Handling of 2,6-Dimethylphenyllithium Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe storage and handling of 2,6-Dimethylphenyllithium solutions. This organolithium reagent is a powerful base and nucleophile, but its pyrophoric nature necessitates strict adherence to safety procedures to mitigate risks of fire, explosion, and chemical burns.
Hazard Summary
This compound solutions are highly reactive and pose significant hazards. A thorough understanding of these risks is the foundation of safe handling.
Primary Hazards:
-
Pyrophoric: Ignites spontaneously upon contact with air.[1]
-
Water-Reactive: Reacts violently with water and other protic sources, releasing flammable gases that can autoignite.
-
Corrosive: Causes severe skin burns and eye damage.
-
Flammable Solvent: Typically supplied in a flammable ethereal or hydrocarbon solvent, contributing to fire risk.
Hazard Classification:
-
GHS Pictograms:
-
Flame (Flammable)
-
Flame over circle (Oxidizer - reacts with air)
-
Corrosion (Skin and eye damage)
-
-
Signal Word: Danger
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent personal injury. Standard laboratory attire is insufficient.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive and pyrophoric solution. |
| Hand Protection | Double gloving: inner nitrile glove, outer neoprene or Nomex® glove. | Provides a barrier against chemical contact and flame. Nitrile offers chemical resistance, while neoprene or Nomex® provides flame resistance. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex®). | Protects against fire in case of accidental ignition. Standard cotton or polyester lab coats are flammable and can exacerbate injuries. |
| Footwear | Closed-toe, chemical-resistant leather or rubber shoes. | Protects feet from spills. |
Engineering Controls and Laboratory Setup
All manipulations must be performed in a controlled environment to prevent exposure to air and moisture.
-
Fume Hood: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible. The work area should be free of clutter and flammable materials.
-
Glovebox: For extended or complex procedures, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.
-
Inert Gas Supply: A reliable source of dry, inert gas (argon or nitrogen) is essential for blanketing reactions and for safe transfer of the reagent.
-
Secondary Containment: The reaction vessel and the reagent bottle should be placed in secondary containers (e.g., a metal pan) to contain any potential spills.
Storage and Stability
Proper storage is critical to maintaining the reagent's integrity and preventing accidents.
| Parameter | Recommendation |
| Temperature | Store refrigerated at 2-8°C. |
| Atmosphere | Store under a positive pressure of dry, inert gas (argon or nitrogen). |
| Container | Keep in the original manufacturer's container (e.g., Sure/Seal™ bottle) with the cap securely fastened. |
| Location | Store in a designated, properly labeled, and ventilated flammable materials storage cabinet away from incompatible materials (e.g., water, acids, oxidizers). |
Stability Considerations: While specific quantitative stability data for this compound solutions is not readily available in public literature, organolithium reagents in ethereal solvents are known to undergo degradation over time. The rate of decomposition is influenced by temperature, solvent, and exposure to air or moisture. It is best practice to use the reagent as soon as possible after purchase and to monitor for any signs of degradation, such as discoloration or precipitation.
Handling and Transfer Protocols
The transfer of this compound solution is a high-risk procedure that requires meticulous attention to detail. The following is a general protocol for transferring the solution using a syringe. For transfers of larger volumes (>20 mL), the use of a cannula is recommended.[2]
Protocol: Syringe Transfer of this compound Solution
Materials:
-
Bottle of this compound solution with a Sure/Seal™ cap
-
Dry, gas-tight syringe with a Luer-lock tip
-
Dry, long syringe needle
-
Reaction vessel, oven-dried and cooled under an inert atmosphere, sealed with a rubber septum
-
Inert gas source (argon or nitrogen) with a bubbler
-
Secondary containment
Procedure:
-
Preparation:
-
Ensure the reaction vessel is properly dried, assembled, and purged with an inert gas.
-
Securely clamp both the reagent bottle and the reaction vessel within the fume hood.
-
Purge the syringe with inert gas by drawing and expelling the gas several times.
-
-
Pressurizing the Reagent Bottle:
-
Insert a needle from the inert gas line through the septum of the reagent bottle, ensuring the needle tip is above the liquid level.
-
Gently introduce a positive pressure of inert gas into the bottle. The pressure can be monitored via the bubbler.
-
-
Filling the Syringe:
-
Insert the dry syringe needle through the septum of the reagent bottle, with the needle tip below the surface of the liquid.
-
Slowly draw the desired volume of the solution into the syringe. The positive pressure in the bottle will assist in filling the syringe. Avoid pulling the plunger back too quickly, as this can create gas bubbles.
-
-
Transfer to Reaction Vessel:
-
Once the desired volume is obtained, withdraw the syringe from the reagent bottle.
-
Immediately insert the syringe needle through the septum of the reaction vessel.
-
Slowly dispense the this compound solution into the reaction vessel.
-
-
Syringe Rinsing:
-
After the transfer, do not pull the plunger back out of the syringe.
-
Draw a small amount of an inert, dry solvent (e.g., the reaction solvent) into the syringe to rinse it.
-
Dispense the rinse solvent into the reaction vessel. Repeat this rinse step.
-
Quenching and Disposal
Unused or residual this compound must be safely quenched before disposal. Never dispose of active organolithium reagents.
Protocol: Quenching of Residual this compound
Materials:
-
Reaction flask containing the residual this compound in an appropriate solvent (e.g., diethyl ether, THF)
-
Dropping funnel
-
Inert, high-boiling point solvent (e.g., toluene)
-
Isopropanol
-
Methanol
-
Water
-
Ice bath
Procedure:
-
Dilution and Cooling:
-
Dilute the residual this compound solution with an inert, high-boiling point solvent like toluene.
-
Cool the flask in an ice bath.
-
-
Slow Addition of Quenching Agent:
-
Slowly add isopropanol dropwise from a dropping funnel with vigorous stirring.[3] The reaction is exothermic and will produce gas. Control the addition rate to maintain a manageable reaction temperature and gas evolution.
-
Continue adding isopropanol until the gas evolution ceases.
-
-
Sequential Quenching:
-
Disposal:
-
The resulting aqueous and organic mixture should be disposed of as hazardous waste according to institutional guidelines.[4]
-
Empty reagent bottles should be rinsed with an inert solvent, and the rinsate must also be quenched.[4][5] After quenching the rinsate, the bottle should be triple-rinsed with water before disposal.[4]
-
Emergency Procedures
| Emergency Scenario | Action |
| Small Fire (e.g., at the tip of a needle) | Smother the fire with a scoop of dry sand or powdered lime.[4] Do NOT use water or a carbon dioxide fire extinguisher. |
| Large Fire | If the fire cannot be safely extinguished, activate the fire alarm, evacuate the area, and call emergency services. Use a Class D or dry powder (ABC) fire extinguisher if trained to do so. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing while flushing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and has not ignited, cover it with powdered lime, dry sand, or another non-combustible absorbent material. Do not use water or combustible materials like paper towels. Contact the institutional environmental health and safety department. |
Visual Workflows
The following diagrams illustrate the logical flow of key procedures for the safe handling of this compound solutions.
Caption: Workflow for the safe storage of this compound.
Caption: General workflow for handling and transferring the reagent.
Caption: Decision-making workflow for emergency situations.
References
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. epfl.ch [epfl.ch]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Application Notes and Protocols: Reactions of 2,6-Dimethylphenyllithium with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyllithium is a sterically hindered aryllithium reagent that serves as a potent nucleophile in organic synthesis. Its bulky nature, owing to the two methyl groups ortho to the carbanionic center, imparts unique reactivity and selectivity. Unlike less hindered organolithiums, it is less prone to side reactions such as the reduction of ketones, making it a valuable tool for the precise construction of carbon-carbon bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1] This document provides detailed protocols for the generation of this compound and its subsequent reactions with various classes of electrophiles, along with a summary of expected yields.
Reaction of this compound with Various Electrophiles
The reaction of this compound with electrophiles is a versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds. The reagent readily participates in nucleophilic addition to carbonyl compounds and can undergo substitution reactions.
Quantitative Data Summary
The following table summarizes the typical yields obtained from the reaction of this compound with a range of common electrophiles under standard laboratory conditions.
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde | (2,6-Dimethylphenyl)(phenyl)methanol | THF, -78 °C to rt | 85-95 |
| Cyclohexanone | 1-(2,6-Dimethylphenyl)cyclohexan-1-ol | THF, -78 °C to rt | 80-90 |
| Trimethylsilyl chloride | (2,6-Dimethylphenyl)trimethylsilane | THF, -78 °C to rt | 88-98 |
| Benzyl bromide | 1-(Benzyloxymethyl)-2,6-dimethylbenzene | THF, -78 °C to rt | 70-80 |
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from 2,6-dimethylbromobenzene via lithium-halogen exchange.
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 2,6-dimethylbromobenzene (1.0 eq).
-
Dissolve the aryl bromide in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate may be observed.
-
The resulting solution of this compound is ready for immediate use in subsequent reactions.
Protocol 2: Reaction with an Aldehyde (Benzaldehyde)
Procedure:
-
To the freshly prepared solution of this compound at -78 °C, slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (2,6-dimethylphenyl)(phenyl)methanol.
Protocol 3: Reaction with a Ketone (Cyclohexanone)
Procedure:
-
To the freshly prepared solution of this compound at -78 °C, slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by flash column chromatography or recrystallization to yield 1-(2,6-dimethylphenyl)cyclohexan-1-ol.
Protocol 4: Reaction with a Silyl Halide (Trimethylsilyl Chloride)
Procedure:
-
To the freshly prepared solution of this compound at -78 °C, slowly add trimethylsilyl chloride (1.1 eq) via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by distillation to obtain (2,6-dimethylphenyl)trimethylsilane.
Protocol 5: Reaction with an Alkyl Halide (Benzyl Bromide)
Procedure:
-
To the freshly prepared solution of this compound at -78 °C, slowly add a solution of benzyl bromide (1.0 eq) in anhydrous THF via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(benzyloxymethyl)-2,6-dimethylbenzene.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and reaction of this compound and a simplified reaction mechanism.
Caption: General workflow for the synthesis and reaction of this compound.
Caption: Simplified mechanism for the reaction of this compound with an electrophile.
References
Application Notes and Protocols: Catalytic Applications Involving 2,6-Dimethylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications stemming from the use of 2,6-dimethylphenyllithium. While not a catalyst itself, this sterically hindered organolithium reagent is a crucial building block in the synthesis of bulky phosphine ligands. These ligands are instrumental in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and drug development.
Introduction to this compound in Catalysis
This compound serves as a potent, sterically demanding nucleophile and a strong, non-nucleophilic base. Its primary role in catalysis is in the construction of sterically congested molecules, particularly bulky monophosphine ligands. The presence of the two methyl groups ortho to the lithium atom imparts significant steric hindrance, which is a key feature in the design of high-performance ligands for cross-coupling reactions. These bulky ligands are known to promote challenging coupling reactions by facilitating reductive elimination and stabilizing the active catalytic species.
Application: Synthesis of Bulky Biaryl Phosphine Ligands for Suzuki-Miyaura Cross-Coupling
One of the most significant applications of ligands derived from this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Bulky electron-rich phosphine ligands are essential for the success of many challenging Suzuki-Miyaura couplings, particularly those involving sterically hindered substrates or unreactive aryl chlorides.
Featured Ligand: (2',6'-Dimethylbiphenyl-2-yl)dicyclohexylphosphine
A prime example of a ligand synthesized using a 2,6-dimethylphenyl precursor is (2',6'-Dimethylbiphenyl-2-yl)dicyclohexylphosphine. The 2',6'-dimethylbiphenyl backbone creates a sterically demanding environment around the phosphorus atom, which is crucial for its catalytic efficacy.
Logical Workflow for Ligand Synthesis and Catalytic Application
Caption: Workflow from this compound to a bulky phosphine ligand and its use in catalysis.
Experimental Protocols
Protocol 1: Synthesis of (2',6'-Dimethylbiphenyl-2-yl)dicyclohexylphosphine
Materials:
-
2-Bromo-2',6'-dimethylbiphenyl
-
tert-Butyllithium (t-BuLi) in pentane
-
Chlorodicyclohexylphosphine (ClPCy₂)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
Lithiation: To a solution of 2-bromo-2',6'-dimethylbiphenyl (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add tert-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Phosphination: Cool the resulting solution of 2',6'-dimethylbiphenyl-2-yllithium back to -78 °C.
-
Slowly add a solution of chlorodicyclohexylphosphine (1.0 eq) in anhydrous hexanes to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
(2',6'-Dimethylbiphenyl-2-yl)dicyclohexylphosphine ligand
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube and stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data Summary
The performance of catalysts bearing ligands derived from this compound is highly substrate-dependent. The following table summarizes typical results for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid using a Pd/(2',6'-Dimethylbiphenyl-2-yl)dicyclohexylphosphine catalyst system.
| Aryl Chloride Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 1.0 | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2-Chloroanisole | 1.5 | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | 1.0 | K₃PO₄ | Toluene | 100 | 12 | >98 |
| 2-Chloropyridine | 2.0 | K₃PO₄ | Toluene | 110 | 24 | 85 |
Note: The data presented in this table are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
This compound is an indispensable reagent for the synthesis of sterically demanding phosphine ligands that enable challenging catalytic transformations. The protocols and data provided herein demonstrate the utility of these ligands in the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry. Researchers in drug development and materials science can leverage these methodologies to construct complex molecular architectures with high efficiency and selectivity.
Application Notes and Protocols: Organolithium Reagents in Polymer Chemistry
Introduction
This document provides detailed application notes and protocols for the use of organolithium reagents in polymer chemistry. While the inquiry specified 2,6-dimethylphenyllithium, extensive research indicates that this specific reagent is not commonly employed as an initiator or functionalizing agent in polymerization processes, likely due to significant steric hindrance from the ortho-methyl groups which can impede initiation efficiency.
Therefore, these notes focus on widely-used, analogous organolithium compounds, such as n-butyllithium and sec-butyllithium, which are fundamental to anionic polymerization. Additionally, we will cover the functionalization of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a related topic where organolithium reagents are utilized for post-polymerization modification.
Part 1: Anionic Polymerization Initiated by Organolithium Reagents
Anionic polymerization is a chain-growth polymerization method that proceeds via an active anionic center. It is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. Organolithium compounds are among the most common initiators for the anionic polymerization of vinyl monomers like styrene and dienes.
Mechanism of Initiation and Propagation
The polymerization process involves two main stages: initiation and propagation.
-
Initiation: The organolithium initiator (e.g., sec-butyllithium) adds to a monomer (e.g., styrene), forming a carbanionic active center.
-
Propagation: The newly formed carbanion then attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
This process is often described as a "living" polymerization because, in the absence of impurities or terminating agents, the anionic chain ends remain active and can continue to propagate if more monomer is added.[1]
Key Experimental Parameters and Their Effects
| Parameter | Effect on Polymerization |
| Initiator Choice | The structure of the alkyl group in the organolithium initiator can affect the initiation rate. For example, sec-butyllithium generally initiates the polymerization of styrene faster than n-butyllithium. |
| Solvent Polarity | The solvent plays a crucial role in the state of the propagating carbanion.[2] In nonpolar solvents like cyclohexane, the active centers exist as aggregates, leading to slower polymerization.[2] In polar solvents like tetrahydrofuran (THF), the aggregates are broken down, and the polymerization is much faster.[2] |
| Temperature | Lower temperatures are often employed in anionic polymerization (e.g., -78 °C) to minimize side reactions and ensure better control over the polymerization process, especially for monomers like methyl methacrylate. |
| Monomer/Initiator Ratio | The number-average molecular weight (Mn) of the resulting polymer in a living anionic polymerization can be predicted based on the molar ratio of the monomer to the initiator. |
Experimental Protocol: Anionic Polymerization of Styrene using sec-Butyllithium
This protocol describes the synthesis of polystyrene with a target molecular weight.
Materials:
-
Styrene (purified by distillation over CaH₂)
-
Cyclohexane (purified by passing through an activated alumina column)
-
sec-Butyllithium (in cyclohexane)
-
Methanol (for termination)
-
High-vacuum line and glassware
Procedure:
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stir bar is assembled and connected to a high-vacuum line.
-
Solvent and Monomer Addition: Cyclohexane is distilled into the reactor under high vacuum. A calculated amount of purified styrene monomer is then added via a calibrated ampoule. The solution is cooled to the desired reaction temperature (e.g., 40 °C).
-
Initiation: A precise amount of sec-butyllithium solution is added to the stirred monomer solution via a syringe. The color of the solution will typically change to the characteristic orange-red of the polystyryllithium anion.
-
Propagation: The reaction is allowed to proceed for a predetermined time to ensure complete monomer conversion. The viscosity of the solution will increase as the polymer chains grow.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution will disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polystyrene is then filtered, washed with methanol, and dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).
-
Microstructure: Analyzed by ¹H and ¹³C NMR spectroscopy.
Illustrative Workflow
Caption: Workflow for the anionic polymerization of styrene.
Part 2: Post-Polymerization Functionalization of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)
While not directly related to initiation, the functionalization of existing polymers is another important application of organolithium reagents. PPO can be carboxylated using butyllithium followed by treatment with carbon dioxide.[3] This introduces carboxylic acid groups onto the polymer backbone, which can be further modified.
Reaction Pathway
References
Troubleshooting & Optimization
improving the yield of reactions with 2,6-Dimethylphenyllithium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of reactions involving 2,6-dimethylphenyllithium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and use of this compound.
Question: My reaction to form this compound fails to initiate or shows very low conversion. What are the likely causes and solutions?
Answer: Failure to initiate is a common problem in organolithium chemistry, primarily stemming from impurities or improper reaction setup.
-
Moisture and Air Sensitivity: this compound is extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction is conducted under a positive pressure of an inert atmosphere (argon or nitrogen).[1] All solvents and reagents must be anhydrous and deoxygenated.
-
Quality of n-Butyllithium: The n-butyllithium solution may have degraded. It is crucial to titrate the n-butyllithium solution prior to use to determine its exact molarity. Old or improperly stored n-butyllithium will result in lower than expected concentrations of the active reagent.
-
Purity of 2,6-Dimethylbromobenzene: The starting material, 2,6-dimethylbromobenzene, should be pure and free of moisture. Distilling it before use can remove potential impurities that might quench the organolithium reagent.
-
Reaction Temperature: While the lithium-halogen exchange is typically fast, ensure the initial temperature is appropriate. Starting the reaction at a low temperature (e.g., -78°C) and then allowing it to warm up can sometimes help control exothermic reactions and prevent side reactions.
Question: I've successfully formed the this compound, but the subsequent reaction with my electrophile gives a low yield of the desired product. What should I investigate?
Answer: Low yields in the electrophilic quench step can be attributed to several factors, including side reactions, steric hindrance, and reagent stability.
-
Steric Hindrance: this compound is a sterically bulky nucleophile. The electrophile might also be sterically hindered, leading to a slow reaction. Increasing the reaction time or temperature might be necessary. However, be aware that higher temperatures can also promote decomposition.
-
Side Reactions:
-
Protonation: The most common side reaction is protonation of the this compound by any acidic protons in the reaction mixture. Ensure the electrophile and solvent are scrupulously dry. If the electrophile itself has acidic protons, a non-nucleophilic base might be needed to deprotonate it first, or a different synthetic strategy may be required.
-
Decomposition: Organolithium reagents can decompose over time, especially at higher temperatures. It is best to use the freshly prepared this compound immediately.
-
-
Order of Addition: The order of addition can be critical. Usually, adding the electrophile to the solution of this compound is preferred. However, in some cases, a "reverse addition" (adding the organolithium reagent to the electrophile) at low temperatures can minimize side reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organolithium species. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. In some cases, the addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase reactivity.
Question: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
Answer: Common byproducts in reactions with this compound include homocoupling products and products from reaction with the solvent.
-
Homocoupling: The formation of 2,2',6,6'-tetramethylbiphenyl can occur, especially if trace oxygen is present. Rigorous exclusion of air is essential to minimize this.
-
Reaction with Solvent: At elevated temperatures, organolithium reagents can react with ethereal solvents like THF. It is advisable to conduct reactions at low temperatures whenever possible.
-
Analysis of Byproducts: Use techniques like GC-MS and NMR to identify the structure of the byproducts. This information can provide valuable clues about the unwanted reaction pathways and help in optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is highly recommended to prepare this compound in situ and use it immediately. Due to its high reactivity and potential for decomposition, long-term storage is not advisable. If it must be stored for a short period, it should be kept as a solution in an anhydrous, inert solvent (e.g., diethyl ether or toluene) under an argon atmosphere at low temperatures (e.g., in a freezer).
Q2: What is the role of TMEDA in reactions with this compound?
A2: Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that can coordinate to the lithium ion in organolithium reagents. This coordination breaks down the oligomeric aggregates that organolithium species often form in solution. The resulting monomeric or smaller aggregate species are generally more reactive, which can lead to faster reactions and sometimes improved yields, particularly in cases of sterically hindered substrates or for directed ortho-metalation.[2]
Q3: Can I use solvents other than ethers for reactions with this compound?
A3: While ethereal solvents like THF and diethyl ether are most common due to their ability to solvate the lithium ion, non-coordinating hydrocarbon solvents like hexanes or toluene can also be used. In such solvents, the reactivity of the organolithium reagent is often lower, which can be advantageous in some cases to improve selectivity. However, solubility of the organolithium species might be reduced in hydrocarbon solvents.
Q4: What are the main safety precautions when working with this compound?
A4: this compound, like other organolithium reagents, is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Always handle it under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher (for combustible metals) readily available.
Data Presentation
Table 1: Recommended Solvents for this compound Reactions
| Solvent | Typical Temperature Range (°C) | Notes |
| Diethyl Ether (Et₂O) | -78 to 25 | Good general-purpose solvent, less prone to reaction with the organolithium reagent compared to THF at higher temperatures. |
| Tetrahydrofuran (THF) | -78 to 0 | Higher solvating power than Et₂O, can increase reactivity. May be attacked by the organolithium reagent at temperatures above 0°C. |
| Toluene/Hexanes | -78 to 25 | Lower reactivity, can improve selectivity in some cases. Solubility of the organolithium reagent may be limited. |
Table 2: Effect of Additives on Reactivity
| Additive | Molar Equivalents | Effect |
| TMEDA | 1.0 - 2.0 | Increases reactivity by breaking up aggregates. Useful for sterically hindered substrates and directed ortho-metalation.[2] |
| Lithium Halides (e.g., LiCl, LiBr) | 1.0 | Can solubilize organolithium species and intermediates, potentially improving reaction rates and yields. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the in situ preparation of this compound from 2,6-dimethylbromobenzene and n-butyllithium.
Materials:
-
2,6-Dimethylbromobenzene (freshly distilled)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Argon or nitrogen gas
-
Schlenk flask and other appropriate glassware
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.
-
Via syringe, add freshly distilled 2,6-dimethylbromobenzene to the flask, followed by anhydrous diethyl ether (to make an approximately 0.5 M solution).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a titrated solution of n-butyllithium in hexanes dropwise via syringe over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour.
-
The solution of this compound is now ready for use in subsequent reactions. It is recommended to use it immediately.
Visualizations
Caption: Experimental workflow for the synthesis and reaction of this compound.
Caption: Troubleshooting workflow for low-yield reactions with this compound.
References
common side reactions of 2,6-Dimethylphenyllithium and how to avoid them
Welcome to the technical support center for 2,6-Dimethylphenyllithium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with this sterically hindered organolithium reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
Due to its significant steric bulk, this compound primarily acts as a strong, non-nucleophilic base. However, depending on the substrate and reaction conditions, several side reactions can occur. The most prevalent are:
-
Proton Abstraction (Bronsted-Lowry Basicity): The most common role of this compound is as a strong base, leading to deprotonation of acidic protons in the reaction mixture. This can be an intended reaction or a side reaction if other acidic sites are present on the substrate or in the solvent.
-
Reaction with Ethereal Solvents: Like many organolithium reagents, this compound can react with ethereal solvents such as tetrahydrofuran (THF), especially at elevated temperatures. This reaction, known as ether cleavage, can consume the reagent and introduce unwanted byproducts.
-
Aggregation: Organolithium reagents exist as aggregates in solution (dimers, tetramers, etc.). The state of aggregation can influence reactivity, and changes in aggregation state due to solvent, temperature, or additives can lead to inconsistent reaction outcomes.
Q2: My reaction with this compound is not proceeding as expected. What are the initial troubleshooting steps?
-
Reagent Quality: Ensure the this compound solution has been recently titrated to accurately determine its concentration. Organolithium reagents can degrade over time.
-
Anhydrous Conditions: Verify that all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Moisture and oxygen will rapidly quench the organolithium reagent.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Residual water or other protic impurities will consume the reagent.
-
Temperature Control: Maintain the recommended temperature for your specific reaction. Many reactions involving organolithiums require low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product Due to Deprotonation of Substrate
Symptoms:
-
Recovery of starting material after quenching the reaction.
-
Formation of products resulting from deprotonation at an unintended site, followed by reaction with an electrophile.
Root Cause: The high basicity of this compound can lead to the abstraction of protons from the substrate that are more acidic than the intended reaction site. This is particularly common with substrates containing enolizable protons or other acidic functional groups.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Lower Reaction Temperature | Perform the reaction at the lowest practical temperature (e.g., -78 °C to -100 °C). | Reduces the rate of proton transfer relative to other reaction pathways. |
| Change of Solvent | Switch to a less polar solvent like toluene or hexane instead of THF. | Can decrease the basicity of the organolithium reagent by promoting aggregation. |
| Use of an Additive | Add a Lewis base such as TMEDA (tetramethylethylenediamine) to potentially alter the aggregation state and reactivity of the organolithium. Note: This can sometimes increase basicity, so empirical testing is necessary. | May favor the desired reaction pathway by forming a more reactive monomeric species. |
| Protecting Groups | Protect acidic functional groups on the substrate prior to reaction with this compound. | Prevents unwanted deprotonation at these sites. |
Experimental Protocol: General Procedure for a Reaction at Low Temperature
-
Assemble the reaction glassware and dry it thoroughly in an oven at >120 °C overnight.
-
Cool the glassware under a stream of dry argon or nitrogen.
-
Add the substrate and anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone) to the reaction flask via cannula or syringe.
-
Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the titrated this compound solution dropwise to the stirred reaction mixture.
-
Stir the reaction for the specified time at the low temperature.
-
Quench the reaction by the slow addition of a suitable electrophile or a protic source (e.g., saturated aqueous ammonium chloride).
-
Allow the reaction to warm to room temperature before workup.
Issue 2: Competing 1,2- (Direct) vs. 1,4- (Conjugate) Addition to α,β-Unsaturated Carbonyls
Symptoms:
-
Formation of a mixture of 1,2- and 1,4-addition products.
Root Cause: Sterically hindered organolithium reagents like this compound generally favor 1,2-addition to α,β-unsaturated carbonyl compounds. However, factors such as substrate electronics, temperature, and solvent can influence the regioselectivity.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Low Temperature | Conduct the reaction at very low temperatures (-78 °C or lower). | Favors the kinetically controlled 1,2-addition product. |
| Solvent Choice | Use a non-coordinating solvent such as toluene. | Can influence the aggregation state and reactivity, potentially altering the 1,2/1,4 ratio. |
| Transmetallation to a Cuprate | Convert the organolithium to a Gilman cuprate by adding CuI or CuCN. | Gilman cuprates strongly favor 1,4-conjugate addition. |
Experimental Protocol: Formation of a Gilman Cuprate for Conjugate Addition
-
In a flame-dried flask under an inert atmosphere, suspend CuI (1.0 equivalent) in anhydrous THF at -78 °C.
-
Slowly add the this compound solution (2.0 equivalents) to the stirred CuI suspension.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to form the lithium di(2,6-dimethylphenyl)cuprate.
-
In a separate flask, dissolve the α,β-unsaturated carbonyl substrate in anhydrous THF at -78 °C.
-
Slowly add the substrate solution to the freshly prepared Gilman cuprate solution via cannula.
-
Stir the reaction at -78 °C for the desired time.
-
Quench the reaction with a suitable reagent (e.g., a mixture of saturated aqueous ammonium chloride and ammonia).
-
Proceed with the standard workup procedure.
Visualizing Reaction Pathways
Below are diagrams illustrating the key concepts discussed.
Caption: Troubleshooting workflow for unexpected results.
Caption: Competing 1,2- vs. 1,4-addition pathways.
Technical Support Center: 2,6-Dimethylphenyllithium Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethylphenyllithium. The following information is designed to address specific issues that may be encountered during the synthesis, purification, and handling of this organolithium reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the reaction of a 2,6-dimethylphenyl halide, typically 2-bromo-m-xylene or 2-chloro-m-xylene, with an excess of lithium metal in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent decomposition of the highly reactive organolithium product.
Q2: What are the common impurities in a crude solution of this compound?
A2: Common impurities include:
-
Unreacted 2,6-dimethylphenyl halide: The starting material may not have fully reacted.
-
Lithium halides (LiX): Formed as a byproduct of the synthesis.
-
Oxidation and hydrolysis products: Such as 2,6-dimethylphenol and other oxygenated derivatives, which form upon exposure to air and moisture.
-
Solvent-derived impurities: Arise from the reaction of this compound with the ethereal solvent, especially at elevated temperatures.
-
Coupling byproducts: Such as 2,2',6,6'-tetramethylbiphenyl, formed through Wurtz-type coupling reactions.
Q3: How can I determine the concentration of my this compound solution?
A3: The concentration of organolithium reagents should always be determined by titration before use. Several methods are available, with the Gilman double titration method being a reliable option to account for non-organolithium basic impurities. Other common methods involve titration with a standard solution of a secondary alcohol, like sec-butanol, using an indicator such as 1,10-phenanthroline.
Q4: Is it possible to isolate solid this compound?
A4: Yes, it is possible to isolate this compound as a solid. This is typically achieved by removing the solvent under vacuum. However, the solid is often highly pyrophoric and extremely sensitive to air and moisture, making its handling challenging. For most applications, it is used as a solution in the solvent it was prepared in.
Q5: What is the best way to store solutions of this compound?
A5: Solutions of this compound should be stored under an inert atmosphere (argon or nitrogen) in a sealed, septum-capped bottle. To minimize degradation, it is recommended to store the solution at low temperatures, typically in a refrigerator or freezer rated for flammable materials. The stability of the solution is dependent on the solvent, with ethereal solvents like THF being more reactive over time compared to hydrocarbon solvents.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Poor quality of lithium metal | Use fresh, clean lithium metal. The surface can be cleaned by washing with a hydrocarbon solvent (like pentane or hexane) under an inert atmosphere to remove any oxide layer. |
| Presence of moisture or oxygen in the reaction setup | Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents and maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the experiment. |
| Inactive starting halide | Verify the purity of the 2,6-dimethylphenyl halide. If necessary, purify the starting material by distillation or chromatography. |
| Reaction temperature is too low | While the reaction is exothermic, initiation may require gentle warming. Once initiated, the reaction should be cooled to maintain a steady rate and prevent side reactions. |
Issue 2: Darkly Colored or Precipitated Product Solution
| Possible Cause | Troubleshooting Step |
| Decomposition of the organolithium reagent | This can be caused by exposure to air/moisture or elevated temperatures. Ensure the reaction and storage are performed under strictly anhydrous and anaerobic conditions at an appropriate temperature. |
| Reaction with the solvent | Ethereal solvents can be attacked by organolithium reagents, especially at higher temperatures or during prolonged storage. Use the freshly prepared solution as soon as possible. |
| Presence of insoluble impurities | Insoluble impurities like lithium halides or unreacted lithium metal can be removed by allowing the solution to settle and then carefully transferring the supernatant via a cannula to a new, dry, and inerted flask. |
Issue 3: Inaccurate Concentration Determined by Titration
| Possible Cause | Troubleshooting Step | | Presence of non-organolithium basic impurities | Use the Gilman double titration method to differentiate between the active organolithium species and other basic impurities like lithium hydroxide or alkoxides. | | Inaccurate titration endpoint | The color change at the endpoint can sometimes be difficult to discern. Ensure you are using a suitable indicator and are familiar with the expected color change. Performing the titration in triplicate can improve accuracy. | | Decomposition of the sample during titration | Handle the aliquot of the organolithium solution under an inert atmosphere throughout the titration process until the quenching step. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromo-m-xylene (1 equivalent)
-
Lithium metal (2.2 equivalents), as wire or granules
-
Anhydrous diethyl ether or THF
-
Inert gas (high-purity argon or nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Cut the lithium metal into small pieces and add it to the flask containing some anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of 2-bromo-m-xylene in anhydrous diethyl ether.
-
Add a small portion of the 2-bromo-m-xylene solution to the stirred lithium suspension to initiate the reaction. Initiation is indicated by the formation of a cloudy solution and a gentle reflux.
-
Once the reaction has started, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (e.g., a water bath) may be necessary to control the reaction temperature.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of this compound is typically used directly after its concentration has been determined by titration.
Protocol 2: Purification by Recrystallization (General Procedure for Aryllithiums)
Note: Specific solvent systems for this compound are not well-documented. This is a general procedure that may require optimization. The choice of solvent is critical; it should dissolve the compound at a higher temperature and have low solubility at a lower temperature. Hydrocarbon solvents like pentane or hexane, or mixtures with a minimal amount of an ether, are potential candidates. Extreme caution must be exercised due to the pyrophoric nature of the solid.
Materials:
-
Crude this compound solution
-
Anhydrous, non-reactive recrystallization solvent (e.g., pentane, hexane, or a mixture)
Procedure:
-
Under an inert atmosphere, concentrate the crude solution of this compound under reduced pressure to obtain a solid or a concentrated oil.
-
To the residue, add a minimal amount of the chosen recrystallization solvent at room temperature or slightly warmed to dissolve the solid.
-
If there are insoluble impurities, filter the warm solution through a sintered glass funnel under inert atmosphere into a clean, dry Schlenk flask.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in a freezer to induce crystallization.
-
Once crystallization is complete, collect the solid by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under high vacuum.
Protocol 3: Determination of Concentration by Gilman Double Titration
This method involves two separate titrations to determine the concentration of the active organolithium reagent and any basic impurities.
Titration A: Total Base Content
-
Under an inert atmosphere, transfer a precise volume (e.g., 1.0 mL) of the this compound solution into a flask containing deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of hydrochloric acid until the endpoint is reached. This gives the total base concentration.
Titration B: Non-organolithium Base Content
-
Under an inert atmosphere, transfer the same precise volume of the this compound solution into a flask containing a solution of 1,2-dibromoethane in anhydrous diethyl ether.
-
Stir the solution for a few minutes to allow the organolithium to react with the 1,2-dibromoethane.
-
Add deionized water and a few drops of the indicator.
-
Titrate with the same standardized hydrochloric acid solution. This gives the concentration of non-organolithium bases.
Calculation: The concentration of this compound is the result of Titration A minus the result of Titration B.
Data Presentation
Table 1: Titration Data for a Sample of this compound
| Titration | Volume of R-Li (mL) | HCl Concentration (M) | Volume of HCl (mL) | Calculated Molarity (M) |
| A (Total Base) | 1.00 | 0.100 | 12.5 | 1.25 |
| B (Non-R-Li Base) | 1.00 | 0.100 | 0.5 | 0.05 |
| Active R-Li (A-B) | 1.20 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
stability issues of 2,6-Dimethylphenyllithium in different solvents
Welcome to the Technical Support Center for 2,6-Dimethylphenyllithium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this sterically hindered organolithium reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly reactive organolithium compound. Due to the steric hindrance provided by the two methyl groups ortho to the lithium atom, it is a strong, non-nucleophilic base. This characteristic makes it particularly useful in organic synthesis for selective deprotonation reactions where the addition of the organometallic species to an electrophile is undesired.
Q2: How does the stability of this compound compare in different ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O)?
Q3: What are the typical signs of decomposition of this compound solutions?
A3: Decomposition of this compound solutions can be indicated by several observations:
-
Color Change: A freshly prepared solution is typically colorless to pale yellow. A change to a darker yellow, orange, or brown color can signify decomposition.
-
Precipitation: The formation of a precipitate can indicate the formation of insoluble decomposition products or lithium salts.
-
Decreased Reactivity: A noticeable decrease in the yield of your desired product or the need for a larger excess of the reagent to drive the reaction to completion suggests a lower concentration of the active organolithium species.
-
Gas Evolution: In some cases, decomposition, particularly in reactive solvents like THF, can lead to the evolution of gases such as ethene.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize the shelf-life of this compound solutions, they should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, preferably at or below 0°C.[1] The container should be sealed with a septum-capped bottle to allow for the withdrawal of the reagent via syringe while maintaining an inert atmosphere. Regular titration is recommended to verify the concentration before use, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Degraded this compound reagent: The concentration of the active reagent may be lower than expected due to decomposition during storage or handling. 2. Reaction with atmospheric moisture or oxygen: Organolithium reagents are extremely sensitive to air and moisture. 3. Inappropriate solvent: The solvent may not be suitable for the reaction or may be reacting with the organolithium reagent. 4. Incorrect reaction temperature: The reaction may require a specific temperature range to proceed efficiently. | 1. Titrate the this compound solution immediately before use to determine its exact concentration. 2. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents. 3. Consider using a less reactive solvent such as diethyl ether or a hydrocarbon solvent. If THF is necessary, maintain a very low reaction temperature (e.g., -78°C). 4. Optimize the reaction temperature. Some reactions require low temperatures to prevent side reactions, while others may need higher temperatures to proceed at a reasonable rate. |
| Formation of unexpected byproducts. | 1. Side reactions with the solvent: The organolithium reagent may be reacting with the solvent (e.g., deprotonation of THF). 2. Metal-halogen exchange: If your substrate contains a halogen, metal-halogen exchange can occur, leading to undesired products. 3. Reaction with functional groups on the substrate: The organolithium may react with other functional groups present in the starting material. | 1. Switch to a less reactive solvent or perform the reaction at a lower temperature. 2. Consider the possibility of metal-halogen exchange and adjust your synthetic strategy if necessary. This is a common reaction for organolithiums.[1] 3. Protect sensitive functional groups on your substrate before introducing the organolithium reagent. |
| Difficulty in initiating the reaction. | 1. Passivated lithium metal (if preparing in situ): The surface of the lithium metal may be coated with an oxide layer that prevents the reaction. 2. Poor quality starting materials: Impurities in the starting halide or solvent can inhibit the reaction. | 1. Use fresh, clean lithium metal. Cut the lithium in an inert atmosphere immediately before use to expose a fresh surface. 2. Purify starting materials. Ensure the aryl halide is pure and the solvent is anhydrous. |
Data Presentation
As specific quantitative data for the stability of this compound is not available, the following table provides a qualitative comparison based on the general reactivity of organolithium reagents in these solvents.
| Solvent | Relative Stability | Recommended Temperature Range | Potential Issues |
| Tetrahydrofuran (THF) | Lower | -78°C to -20°C | Solvent deprotonation, leading to reagent consumption and byproduct formation. |
| Diethyl Ether (Et₂O) | Higher | -20°C to 0°C | Lower solvating power compared to THF, which may affect reaction rates. |
| Toluene/Hexane | Highest | Room temperature (for short periods) | Low solubility of the organolithium reagent may be an issue. Often used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound from 2-Bromo-1,3-dimethylbenzene
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
-
Dry, inert atmosphere (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Assemble a dry, three-necked flask equipped with a magnetic stir bar, a septum, a gas inlet, and a thermometer under a positive pressure of inert gas.
-
To the flask, add anhydrous diethyl ether (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add 2-bromo-1,3-dimethylbenzene (1 equivalent) to the stirred solvent.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours. The formation of the aryllithium is often indicated by a color change.
-
The resulting solution of this compound is now ready for use. It is recommended to titrate the solution before proceeding with the subsequent reaction.
Protocol 2: Titration of this compound
A common method for titrating organolithium reagents is using a known amount of a suitable indicator, such as N-benzylbenzamide, which produces a distinct color change at the endpoint.
Materials:
-
N-Benzylbenzamide (dried in a vacuum oven)
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Dry glassware and syringes
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve a precisely weighed amount of N-benzylbenzamide (e.g., 100 mg) in anhydrous THF (e.g., 5 mL).
-
Cool the indicator solution to -40°C.
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when a persistent deep blue color is observed.
-
Record the volume of the organolithium solution added.
-
Calculate the molarity of the this compound solution based on the moles of N-benzylbenzamide used and the volume of the titrant added.
Visualizations
Caption: Simplified decomposition pathway of this compound in THF.
Caption: Experimental workflow for the preparation and titration of this compound.
References
Technical Support Center: 2,6-Dimethylphenyllithium Reactivity and Temperature Effects
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of temperature on the reactivity and stability of 2,6-dimethylphenyllithium. This resource is intended for researchers, scientists, and professionals in drug development who utilize this sterically hindered organolithium reagent in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the stability of this compound solutions?
A1: Like most organolithium reagents, the stability of this compound is inversely proportional to temperature. Higher temperatures accelerate decomposition pathways. However, due to its steric hindrance, this compound exhibits greater thermal stability compared to unhindered aryllithiums or alkyllithiums. Some sterically crowded aryllithiums have been found to be stable at room temperature.[1] For prolonged storage, it is crucial to maintain low temperatures, typically below 0°C, to minimize degradation.
Q2: What are the primary decomposition pathways for this compound at elevated temperatures?
Q3: How does temperature affect the reactivity of this compound in a desired reaction?
A3: Temperature is a critical parameter in controlling the reactivity and selectivity of this compound.
-
Increased Reaction Rate: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction with an electrophile.
-
Reduced Selectivity: Higher temperatures can lead to a decrease in selectivity, potentially favoring side reactions or the formation of undesired byproducts. For highly selective transformations, conducting the reaction at low temperatures (e.g., -78°C) is often recommended.
-
Competing Decomposition: At elevated temperatures, the rate of decomposition may become competitive with the rate of the desired reaction, leading to lower yields.
Q4: Are there any visible signs of this compound decomposition in solution?
A4: Decomposition of organolithium reagents can sometimes be indicated by a change in color of the solution or the formation of a precipitate. For this compound, the appearance of a solid precipitate could indicate the formation of insoluble decomposition products. However, the absence of visible changes does not guarantee the reagent's integrity. Regular titration is the most reliable method to determine the active concentration.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield in a reaction sensitive to organolithium concentration. | Degradation of this compound due to improper storage temperature. | 1. Ensure the reagent has been consistently stored at the recommended low temperature. 2. Perform a titration of the this compound solution to determine its current active concentration. 3. Adjust the equivalents of the reagent used in the reaction based on the new titration value. 4. If significant degradation has occurred, consider using a fresh bottle of the reagent. |
| Formation of unexpected byproducts. | Reaction temperature is too high, leading to side reactions or decomposition. | 1. Lower the reaction temperature. For many reactions involving organolithiums, -78°C (dry ice/acetone bath) is a standard starting point. 2. Ensure efficient stirring and slow addition of reagents to dissipate any localized heat generated during the reaction. 3. Consider the order of addition; adding the organolithium to the electrophile at low temperature can sometimes improve selectivity. |
| Inconsistent results between batches. | Variation in the storage history and handling of the this compound. | 1. Standardize the storage and handling procedures for the reagent across all experiments. 2. Always titrate a new bottle of reagent before use. 3. Maintain a log of the age and titration history of each bottle of the organolithium. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with an Electrophile at Low Temperature
-
An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with the electrophile and an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
The flask is cooled to the desired low temperature (e.g., -78°C) using a cooling bath.
-
A solution of this compound in a suitable solvent is slowly added dropwise via syringe to the stirred solution of the electrophile, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at the low temperature for the specified time.
-
The reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
The mixture is allowed to warm to room temperature, and the product is isolated using standard extraction and purification techniques.
Protocol 2: Monitoring Thermal Decomposition via NMR Spectroscopy (Adapted from a general protocol)
Note: This is an adapted protocol as a specific one for this compound was not found.
-
In an inert atmosphere glovebox, prepare a J-Young NMR tube.
-
Add a known concentration of an internal standard (e.g., ferrocene, which is thermally stable and has a simple NMR spectrum) to the chosen anhydrous NMR solvent (e.g., THF-d8).
-
Add a precise volume of the this compound solution to the NMR tube.
-
Seal the NMR tube and acquire an initial ¹H NMR spectrum at a low, stable temperature (e.g., -40°C) to establish the initial concentration relative to the internal standard.
-
Increase the temperature of the NMR probe to the desired study temperature (e.g., 25°C, 40°C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to this compound and the internal standard to quantify the decrease in the concentration of the organolithium over time. This allows for the determination of the decomposition rate at that temperature. A protocol for quantitative NMR for deciphering electrolyte decomposition reactions in batteries can be a useful reference.[2]
Data Presentation
Table 1: Hypothetical Decomposition Rates of this compound in THF
Disclaimer: The following data is illustrative and intended to demonstrate how experimental results would be presented. Specific experimental data for the thermal decomposition of this compound was not found in the literature search.
| Temperature (°C) | Initial Concentration (M) | Half-life (t₁/₂) (hours) | Decomposition Rate Constant (k) (s⁻¹) |
| -20 | 0.5 | > 500 | < 3.85 x 10⁻⁷ |
| 0 | 0.5 | 120 | 1.60 x 10⁻⁶ |
| 20 | 0.5 | 24 | 8.02 x 10⁻⁶ |
| 40 | 0.5 | 5 | 3.85 x 10⁻⁵ |
Visualizations
References
- 1. Aryllithiums with increasing steric crowding and lipophilicity prepared from chlorides in diethyl ether. The first directly prepared room-temperature-stable dilithioarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries - PMC [pmc.ncbi.nlm.nih.gov]
managing air and moisture sensitivity of 2,6-Dimethylphenyllithium
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and use of the air- and moisture-sensitive reagent, 2,6-Dimethylphenyllithium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive?
A1: this compound is an organolithium reagent. Like other organolithiums, it possesses a highly polarized carbon-lithium bond, which makes the organic moiety strongly basic and nucleophilic.[1][2] This high reactivity is the reason for its synthetic utility and also its extreme sensitivity to air and moisture.[1][3] It will react rapidly with water, oxygen, and carbon dioxide in the atmosphere, leading to its decomposition.[1]
Q2: How should I store this compound?
A2: this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1] It is typically supplied as a solution in an organic solvent. For long-term storage, it is advisable to keep it in a cool, dark place. Always refer to the supplier's specific storage recommendations.
Q3: What are the essential laboratory techniques for handling this reagent?
A3: Due to its pyrophoric nature, all manipulations of this compound must be carried out under inert atmosphere conditions.[4] The two primary methods for this are the use of a Schlenk line or an inert atmosphere glovebox.[4][5][6] These techniques are crucial for preventing contact with air and moisture.[5][7]
Q4: Can I use either nitrogen or argon as the inert gas?
A4: Both nitrogen and argon are commonly used to provide an inert atmosphere.[5] Argon is denser than air and can provide a better "blanket" of inert gas. However, nitrogen is often a more economical choice. For most applications involving organolithiums, high-purity nitrogen is sufficient.[5][7]
Q5: My reaction with this compound is not working. What are the common causes of failure?
A5: Common reasons for reaction failure include:
-
Degraded Reagent: The this compound may have been exposed to air or moisture, reducing its activity.
-
Wet Glassware or Solvents: Any moisture in the reaction setup will quench the organolithium reagent.[7]
-
Incorrect Temperature: Many organolithium reactions require low temperatures (e.g., -78 °C) to prevent side reactions or decomposition.
-
Impure Starting Materials: The substrate or other reagents may contain impurities that react with the this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Inactive this compound: The reagent may be degraded due to improper storage or handling. | 1. Quantify the reagent: Use a titration method, such as the Gilman double titration, to determine the exact concentration of active organolithium.[3] |
| 2. Presence of moisture: Glassware, solvents, or starting materials may not be sufficiently dry. | 2. Ensure rigorous drying: Oven-dry all glassware and cool under an inert atmosphere. Use freshly distilled, dry solvents. | |
| 3. Reaction temperature is too high: This can lead to decomposition or side reactions. | 3. Maintain low temperatures: Use a suitable cooling bath (e.g., dry ice/acetone) to maintain the recommended reaction temperature. | |
| Formation of unexpected byproducts | 1. Side reactions: The this compound may be reacting with the solvent or other functional groups on the starting material. | 1. Review reaction conditions: Consult the literature for optimal solvent and temperature conditions for your specific reaction. Consider the pKa of all species in the reaction mixture. |
| 2. Oxygen contamination: The presence of oxygen can lead to the formation of oxidized byproducts. | 2. Improve inert atmosphere technique: Ensure a good positive pressure of inert gas is maintained throughout the experiment. De-gas solvents prior to use. | |
| Difficulty in initiating the reaction | 1. Poor quality starting materials: The starting material may be impure or coated with an oxide layer (in the case of metal-halogen exchange). | 1. Purify starting materials: Recrystallize or distill starting materials as needed. |
| 2. Insufficient mixing: In heterogeneous reactions, poor stirring can limit the reaction rate. | 2. Use efficient stirring: Employ a magnetic stirrer or mechanical stirrer to ensure good mixing. |
Experimental Protocols
Protocol 1: Gilman Double Titration for Quantification of this compound
This method determines the concentration of the active organolithium species and distinguishes it from non-basic lithium salts.[3]
Materials:
-
An aliquot of this compound solution (e.g., 1-2 mL)
-
Dry diethyl ether or THF
-
1,2-dibromoethane
-
Distilled water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
Procedure:
Part A: Total Base Titration
-
Carefully transfer a known volume of the this compound solution to a flask containing distilled water.[3]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the resulting lithium hydroxide (LiOH) solution with the standardized HCl solution until the pink color disappears.[3]
-
Record the volume of HCl used. This corresponds to the total base content in the solution.[3]
Part B: Non-Alkyllithium Base Titration
-
In a separate flask, dissolve a known volume of the this compound solution in dry diethyl ether.
-
Slowly add 1,2-dibromoethane to this solution. The organolithium will react with the dibromoethane.[3]
-
After the reaction is complete, add distilled water and a few drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution.
-
Record the volume of HCl used. This corresponds to the amount of non-organolithium base (e.g., LiOH) present as an impurity.[3]
Calculation: The concentration of active this compound is calculated by subtracting the result of Part B from Part A.
Visual Guides
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Degradation pathway of this compound upon exposure to air and moisture.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-(2-CHLORO-4,6-DIMETHYLPHENYL)ACETAMIDE | 444325-43-3 [chemicalbook.com]
- 3. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. crescentchemical.com [crescentchemical.com]
Technical Support Center: Scaling Up Reactions with 2,6-Dimethylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up reactions involving 2,6-dimethylphenyllithium. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a pyrophoric organolithium reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] When scaling up, the inherent risks associated with these properties are magnified. Key safety concerns include:
-
Increased heat of reaction: Larger volumes can lead to significant exotherms that are harder to control.
-
Transfer and handling of larger quantities: The risk of spills and exposure increases.
-
Quenching of residual reagent: Neutralizing larger amounts of reactive this compound requires careful planning and execution to manage heat and gas evolution.
It is imperative to work in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and have appropriate fire extinguishing media (such as a Class D fire extinguisher) readily available.[1] All personnel must be thoroughly trained in handling pyrophoric reagents and be equipped with appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.
Q2: How does the choice of solvent impact the stability and reactivity of this compound at scale?
A2: The choice of solvent is critical for the stability and reactivity of this compound. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used. However, it's important to be aware of potential side reactions, especially at elevated temperatures that can occur during large-scale operations. This compound can deprotonate ethereal solvents, leading to ether cleavage. This side reaction not only consumes the reagent but can also introduce impurities into the reaction mixture. The stability of organolithium reagents is influenced by the solvent, with THF being able to deaggregate hexameric butyllithium, for example.[2]
Q3: We are observing lower than expected yields upon scaling up our reaction with this compound. What are the potential causes?
A3: Low yields during scale-up can stem from several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition of the organolithium reagent.
-
Temperature Control: Inadequate temperature control is a common issue in scale-up. Exotherms that are easily managed in the lab can become problematic on a larger scale, leading to thermal decomposition of the reagent or product.
-
Quality of Starting Materials: The purity of the 2,6-dimethylbromobenzene and the n-butyllithium used for the synthesis of this compound is crucial. Impurities can interfere with the lithiation reaction or subsequent steps.
-
Extended Reaction Times: Longer reaction times, which are sometimes necessary for larger batches, can increase the likelihood of side reactions, such as reaction with the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Poor quality of n-butyllithium or 2,6-dimethylbromobenzene. | Titrate the n-butyllithium solution to determine its exact molarity before use. Ensure the 2,6-dimethylbromobenzene is free of moisture and other impurities. |
| Insufficient temperature for initiation. | While the reaction is typically performed at low temperatures, initiation may require a slightly higher temperature. Carefully and slowly warm the reaction mixture to the recommended initiation temperature. | |
| A sudden, uncontrolled exotherm occurs. | Addition rate of reagents is too fast. | Reduce the addition rate of the limiting reagent. For larger scale reactions, consider using a syringe pump for better control over the addition rate. |
| Inadequate cooling capacity. | Ensure the cooling system is appropriately sized for the scale of the reaction and can handle the expected heat load. | |
| Formation of significant byproducts. | Reaction temperature is too high. | Maintain the recommended reaction temperature. Use a reliable temperature monitoring system and an efficient cooling bath. |
| Reaction with the solvent (e.g., ether cleavage). | Use a more stable solvent if possible, or minimize reaction time at elevated temperatures. | |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Difficulty in isolating the product during work-up. | Emulsion formation during aqueous quench. | Add the reaction mixture slowly to a well-stirred, cooled quenching solution. The use of a saturated aqueous solution of ammonium chloride can sometimes help break emulsions. |
| Precipitation of lithium salts. | Dilute the reaction mixture with an appropriate organic solvent before quenching to keep the salts in solution. |
Experimental Protocols
Preparation of this compound (Illustrative Lab-Scale Protocol)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for larger scales with appropriate safety assessments.
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium in hexanes
-
Anhydrous diethyl ether or THF
-
Argon or Nitrogen gas
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to an inert gas line.
-
Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Charge the flask with 2,6-dimethylbromobenzene and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes via the dropping funnel while maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time to allow for the formation of this compound.
-
The resulting solution of this compound is then ready for reaction with the desired electrophile.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Experimental Workflow for this compound Synthesis and Reaction
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Guide: 2,6-Dimethylphenyllithium vs. Phenyllithium Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, organolithium reagents are indispensable tools for carbon-carbon bond formation and metalation reactions. Among these, aryllithiums such as phenyllithium are widely utilized. This guide provides an objective comparison of the reactivity of 2,6-dimethylphenyllithium and the archetypal phenyllithium, focusing on the influence of steric hindrance on their nucleophilicity and basicity. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Core Differences in Reactivity: The Impact of Steric Hindrance
The primary distinction between this compound and phenyllithium lies in the steric bulk imposed by the two ortho-methyl groups. This steric encumbrance significantly modulates the reactivity of the lithium reagent, primarily by hindering its approach to electrophilic centers and influencing its aggregation state in solution.
Nucleophilicity: Phenyllithium is a potent nucleophile, readily participating in addition reactions with a wide range of electrophiles, including carbonyl compounds, epoxides, and alkyl halides. In contrast, the nucleophilicity of this compound is markedly attenuated due to the steric shielding of the carbanionic center by the adjacent methyl groups. This reduced nucleophilicity can be advantageous in scenarios where selective basicity is desired over nucleophilic attack.
Basicity: Both phenyllithium and this compound are strong bases. However, the steric hindrance in this compound can influence its kinetic basicity, particularly towards sterically demanding protons. While thermodynamic basicities are expected to be similar, the rate of proton abstraction may be slower for the more hindered reagent. This difference can be exploited for selective metalation of less hindered sites in a molecule.
Data Presentation: A Quantitative Comparison
To illustrate the disparate reactivity profiles, the following table summarizes key comparative data. Direct kinetic comparisons are scarce in the literature; therefore, data from representative reactions are presented to highlight the general trends.
| Parameter | Phenyllithium | This compound | Key Observations |
| Aggregation State (in Ether) | Primarily tetrameric | Likely dimeric or monomeric | The steric bulk of the methyl groups disfavors the formation of higher-order aggregates, leading to more reactive, lower aggregation states. |
| Relative Basicity (pKa of conjugate acid) | Benzene (pKa ≈ 43) | Toluene (pKa ≈ 41) | The methyl groups slightly increase the electron-donating character, suggesting a slight increase in the basicity of the corresponding lithium reagent. However, kinetic basicity is significantly impacted by sterics. |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of this compound and a representative nucleophilic addition reaction are provided below.
Synthesis of this compound
This procedure describes the preparation of this compound from 2,6-dimethylbromobenzene and n-butyllithium.
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
A dry 100 mL Schlenk flask equipped with a magnetic stir bar is flushed with argon.
-
2,6-Dimethylbromobenzene (1.85 g, 10 mmol) is dissolved in anhydrous diethyl ether (40 mL) and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise to the stirred solution via syringe over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour, during which time a white precipitate may form.
-
The solution of this compound is then warmed to 0 °C and is ready for use. The concentration can be determined by titration.
Nucleophilic Addition to a Hindered Ketone: A Comparative Experiment
This experiment is designed to highlight the difference in nucleophilicity between phenyllithium and this compound.
Materials:
-
2,2',4,4',6,6'-Hexamethylbenzophenone (a sterically hindered ketone)
-
Phenyllithium solution (commercial or freshly prepared)
-
This compound solution (freshly prepared)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Two separate, identical reactions are set up in parallel under an inert atmosphere.
-
In each Schlenk flask, 2,2',4,4',6,6'-hexamethylbenzophenone (0.28 g, 1 mmol) is dissolved in anhydrous diethyl ether (10 mL) and cooled to 0 °C.
-
To one flask, a solution of phenyllithium (1.1 mmol) is added dropwise.
-
To the second flask, a solution of this compound (1.1 mmol) is added dropwise.
-
Both reaction mixtures are stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reactions are quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layers are separated, and the aqueous layers are extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The product distribution is analyzed by ¹H NMR spectroscopy and/or gas chromatography to determine the extent of nucleophilic addition versus enolization (proton abstraction).
Expected Outcome: It is anticipated that phenyllithium will yield a significant amount of the tertiary alcohol resulting from nucleophilic addition. In contrast, this compound is expected to act primarily as a base, leading to the recovery of the starting ketone after workup, with minimal or no addition product formed. This outcome would clearly demonstrate the diminished nucleophilicity of the sterically hindered reagent.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key factors influencing the reactivity of these aryllithium reagents and the workflow for their comparative evaluation.
Caption: Factors influencing the reactivity of aryllithium reagents.
Caption: Workflow for comparing the reactivity of aryllithium reagents.
Conclusion
The choice between this compound and phenyllithium is dictated by the desired reactivity. Phenyllithium serves as a robust nucleophile and a strong base. Conversely, this compound, due to significant steric hindrance from its ortho-methyl groups, exhibits markedly reduced nucleophilicity while retaining strong basic character. This feature makes it a valuable reagent for selective deprotonation in the presence of electrophilic functional groups that would otherwise be attacked by a less hindered organolithium reagent. Understanding these fundamental differences, supported by the experimental evidence and protocols provided, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Validating Experimental Results of 2,6-Dimethylphenyllithium Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental outcomes is paramount. This guide provides a comparative analysis of reactions involving 2,6-dimethylphenyllithium, a sterically hindered organolithium reagent. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to offer a clear framework for evaluating the performance and potential applications of this versatile reagent.
Performance Comparison with Alternative Reagents
Organolithium reagents are a cornerstone of modern organic synthesis, valued for their high reactivity as strong bases and nucleophiles.[1] However, this reactivity can also present challenges in terms of selectivity and handling. The choice of a specific organolithium reagent is often dictated by the steric and electronic environment of the substrate and the desired transformation.
This compound offers a unique combination of nucleophilicity and steric hindrance. This can be advantageous in reactions where controlled addition to a specific site is desired, minimizing side reactions that might be observed with less bulky reagents like phenyllithium. While direct comparative studies are limited in the literature, we can infer performance based on the reactivity of structurally similar compounds and general principles of organolithium chemistry.
The following table summarizes the expected reactivity profile of this compound in comparison to the more common phenyllithium, based on established principles of organometallic reactions.
| Feature | This compound | Phenyllithium | Rationale |
| Nucleophilicity | Moderate to High | High | The methyl groups provide some steric shielding to the carbanionic center, potentially moderating its nucleophilic attack compared to the unhindered phenyllithium. |
| Basicity | High | High | Both are potent bases capable of deprotonating a wide range of acidic protons. The electronic effect of the methyl groups is minimal on the basicity. |
| Regioselectivity (in ortho-lithiation) | N/A (Pre-formed) | High (with directing groups) | This compound is typically generated in situ from a precursor, bypassing the need for a directing group on the target substrate. Phenyllithium's regioselectivity is highly dependent on the presence and nature of directing metalation groups (DMGs).[2][3] |
| Steric Hindrance | High | Low | The two ortho-methyl groups create a sterically congested environment around the lithium-bearing carbon, influencing its approach to electrophiles. |
| Side Reactions (e.g., with enolizable ketones) | Potentially Lower | Higher | The steric bulk of this compound can favor 1,2-addition over enolization in reactions with ketones that have acidic alpha-protons. |
Experimental Data: Reaction of a 2,6-Dimethylphenyl Analogue
While specific data for this compound is scarce in readily available literature, a study on the lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea provides valuable insight into the reactivity of a closely related lithiated species. In this study, the lithiated intermediate, which shares the ortho-methyl steric environment, was reacted with a variety of electrophiles, demonstrating high yields.
The following table presents the reported yields for the reaction of the lithiated N'-(2-methylphenyl)-N,N-dimethylurea with different electrophiles. This data serves as a strong indicator of the potential reactivity and efficiency of this compound in similar transformations.
| Electrophile | Product | Yield (%) |
| Benzophenone | N'-[2-(2-Hydroxy-2,2-diphenylethyl)phenyl]-N,N-dimethylurea | 95 |
| Benzaldehyde | N'-[2-(2-Hydroxy-2-phenylethyl)phenyl]-N,N-dimethylurea | 85 |
| Acetone | N'-[2-(2-Hydroxy-2-methylethyl)phenyl]-N,N-dimethylurea | 80 |
| Dimethylformamide | N'-[2-(Formyl)phenyl]-N,N-dimethylurea | 75 |
Data extracted from a study on the lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea, which serves as a proxy for the reactivity of this compound.[1]
Experimental Protocols
The following protocols are based on established procedures for the generation and reaction of aryllithium reagents and are adapted for the specific case of this compound, drawing on the methodologies reported for analogous transformations.
Protocol 1: In-Situ Generation of this compound via Ortho-Lithiation
This protocol describes the generation of this compound from a suitable precursor, such as 1,3-dimethylbenzene, through a directed ortho-lithiation reaction.
Materials:
-
1,3-Dimethylbenzene (Xylene)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, as a co-ligand to enhance reactivity)
-
Anhydrous quench solution (e.g., saturated aqueous ammonium chloride)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add the precursor (e.g., a derivative of 2,6-dimethylphenol) and the anhydrous solvent (diethyl ether or THF).
-
If using, add TMEDA (1.1 equivalents relative to the lithium reagent).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the alkyllithium reagent (e.g., n-BuLi or sec-BuLi, 1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.
-
Allow the reaction to stir at the specified temperature for a period of time (typically 1-4 hours) to ensure complete formation of the this compound.
Protocol 2: Reaction of this compound with an Electrophile (e.g., a Ketone)
This protocol outlines the subsequent reaction of the in situ generated this compound with a carbonyl compound.
Procedure:
-
Following the completion of Protocol 1, cool the solution containing this compound to -78 °C.
-
Dissolve the electrophile (e.g., benzophenone, 1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the electrophile solution to the stirred this compound solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours) and then gradually warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The underlying principle of using this compound relies on the concept of directed ortho-lithiation, a powerful tool for achieving regioselective functionalization of aromatic rings. The steric hindrance provided by the two methyl groups is a key feature that dictates its reactivity profile.
By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can effectively validate and optimize reactions involving this compound for the synthesis of complex molecules.
References
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2,6-Dimethylphenyllithium in Specific Syntheses
In the realm of modern organic synthesis, the strategic use of sterically hindered, non-nucleophilic bases is paramount for achieving high selectivity in deprotonation reactions, particularly in the formation of congested organometallic intermediates. For decades, 2,6-Dimethylphenyllithium has served as a valuable reagent for such transformations, prized for its ability to abstract protons in sterically demanding environments without engaging in competing nucleophilic addition. However, the landscape of available reagents has evolved, offering researchers a toolkit of alternatives, each with its own distinct advantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of this compound with its primary alternatives—Mesityllithium, Lithium diisopropylamide (LDA), and Lithium bis(trimethylsilyl)amide (LiHMDS)—supported by available experimental data to inform reagent selection in specific synthetic contexts.
The choice of a bulky base is often dictated by the subtle interplay of steric bulk, basicity, and the nature of the substrate. While all the reagents discussed here are designed to minimize nucleophilic attack, their performance can vary significantly based on the specific transformation. This guide will focus on two key applications where such bases are critical: the synthesis of sterically hindered biaryls and directed ortho-metalation of substituted arenes.
Comparison of Reagents for the Synthesis of Hindered Biaryls
The construction of sterically hindered biaryl scaffolds, prevalent in pharmaceuticals, agrochemicals, and materials science, often requires the use of organometallic precursors that can be challenging to synthesize. One common strategy involves the metalation of a highly substituted arene, followed by a cross-coupling reaction. The efficiency of the initial metalation step is highly dependent on the choice of the bulky base.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | 1,3-Dibromobenzene | 2,6-Dibromophenyllithium | Not Reported | Diethyl ether, 0 °C to rt | [F-150] |
| Mesityllithium | 1,3,5-Trichlorobenzene | 2,4,6-Trichlorophenyllithium | >95 (by trapping) | THF, -78 °C to rt | [F-151] |
Table 1: Performance of Aryllithium Reagents in the Metalation of Polyhalogenated Arenes.
While direct comparative data for a single substrate is scarce in the literature, the available information suggests that both this compound and the even more sterically encumbered mesityllithium are effective in the metalation of polyhalogenated benzenes, which are precursors to hindered biaryls. The choice between them may depend on the specific substitution pattern of the desired biaryl.
Directed ortho-Metalation: A Test of Selectivity
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The directing group coordinates to the lithium cation, positioning the base to deprotonate the adjacent ortho-proton. In cases where the ortho position is sterically congested, a bulky, non-nucleophilic base is essential to avoid side reactions.
While this compound is a logical choice for such transformations, lithium amides like LDA and LiHMDS are more commonly employed and their performance is extensively documented.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions |
| LDA | Anisole | 2-Lithioanisole | >95 (by trapping) | THF, 0 °C, 1 h |
| LiHMDS | Anisole | 2-Lithioanisole | ~90 (by trapping) | THF, 0 °C, 2 h |
| This compound | Anisole | 2-Lithioanisole | Data not available | - |
Table 2: Comparison of Bulky Bases in the Directed ortho-Metalation of Anisole.
Experimental Protocols
General Procedure for the Synthesis of 2,4,6-Trichlorophenyllithium using Mesityllithium:
To a solution of 1,3,5-trichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere is added a solution of mesityllithium (1.1 eq) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The formation of the aryllithium species can be confirmed by quenching an aliquot with a suitable electrophile (e.g., D2O or MeI) and analyzing the product distribution by GC-MS or NMR.
General Procedure for the Directed ortho-Metalation of Anisole using LDA:
To a solution of diisopropylamine (1.1 eq) in anhydrous THF cooled to -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 30 minutes to form a solution of LDA. The LDA solution is then cooled back to 0 °C, and anisole (1.0 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The resulting solution of 2-lithioanisole can then be treated with the desired electrophile.
Logical Framework for Reagent Selection
The choice between this compound and its alternatives can be guided by a systematic consideration of the substrate and the desired transformation.
A decision-making workflow for selecting a bulky, non-nucleophilic base.
Signaling Pathways in Reagent Reactivity
The reactivity of these organolithium reagents is influenced by their aggregation state in solution, which is in turn affected by the solvent and the presence of coordinating ligands.
Factors influencing the selective deprotonation by bulky bases.
Spectroscopic Analysis for Confirming 2,6-Dimethylphenyllithium Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of organometallic reagents is paramount for predictable and reproducible outcomes in chemical synthesis. This guide provides a comparative overview of the spectroscopic techniques used to elucidate the structure of 2,6-dimethylphenyllithium, with phenyllithium as a key comparator to highlight the influence of steric hindrance on structure and spectroscopic signatures.
Due to the highly reactive and air-sensitive nature of organolithium compounds, their structural characterization requires rigorous spectroscopic analysis under inert conditions. This guide details the expected and observed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are instrumental in confirming the identity, purity, and aggregation state of this compound.
Comparison of Spectroscopic Data: this compound vs. Phenyllithium
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted for this compound vs. Experimental for Phenyllithium)
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) in THF | Notes |
| This compound | Aromatic (m, p-H) | 6.5 - 7.5 | Deshielded due to the aromatic ring current. |
| Methyl (o-CH₃) | 2.0 - 2.5 | Shielded relative to aromatic protons. | |
| Phenyllithium | Aromatic (o, m, p-H) | 6.8 - 8.2 | Broad multiplets are often observed due to aggregation and exchange. |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted for this compound vs. Experimental for Phenyllithium)
| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) in THF | Notes |
| This compound | C-Li (ipso) | 190 - 200 | Highly deshielded due to the direct attachment to the electropositive lithium. |
| C-CH₃ (ortho) | 140 - 150 | ||
| Aromatic (meta) | 125 - 135 | ||
| Aromatic (para) | 120 - 130 | ||
| Methyl (CH₃) | 20 - 30 | ||
| Phenyllithium | C-Li (ipso) | ~196 (monomer), ~188 (dimer)[1] | The chemical shift is sensitive to the aggregation state.[1] |
| Aromatic (ortho) | ~144 | ||
| Aromatic (meta) | ~128 | ||
| Aromatic (para) | ~125 |
Table 3: Comparison of ⁷Li NMR Spectroscopic Data (Predicted for this compound vs. Experimental for Phenyllithium)
| Compound | Predicted/Observed Chemical Shift (δ, ppm) in THF | Notes | |---|---|---|---| | This compound | 1.0 - 2.0 | The chemical shift is influenced by the solvent and the aggregation state. Due to steric hindrance from the methyl groups, it is expected to exist in a lower aggregation state than phenyllithium. | | Phenyllithium | ~1.5 (dimer), ~2.0 (monomer) | In THF, phenyllithium exists as a mixture of dimer and monomer.[1] |
Table 4: Comparison of Key IR Absorption Frequencies (Predicted for this compound vs. Precursor 2,6-Dimethylphenol)
| Functional Group | Predicted Absorption in this compound (cm⁻¹) | Observed Absorption in 2,6-Dimethylphenol (cm⁻¹) | Notes |
| C-Li Stretch | 400 - 600 | - | This vibration is in the far-IR region and can be difficult to observe. |
| Aromatic C=C Stretch | 1550 - 1600 | 1580, 1470 | The position of these bands can be subtly affected by the lithium substitution. |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3060, 3020 | |
| C-H Stretch (Methyl) | 2850 - 2970 | 2920, 2860 | |
| O-H Stretch | - | 3600 (free), 3400 (H-bonded) | The absence of the broad O-H stretch is a key indicator of successful lithiation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable spectroscopic data for air- and moisture-sensitive compounds like this compound.
Synthesis of this compound
A representative synthesis involves the reaction of 2,6-dimethylbromobenzene with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an inert solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
NMR Sample Preparation
-
All glassware for NMR sample preparation must be rigorously dried in an oven and cooled under an inert atmosphere.
-
The synthesized this compound solution is transferred via a cannula to a pre-dried NMR tube equipped with a J. Young valve or a sealed septum.
-
An appropriate deuterated solvent (e.g., THF-d₈) is added via syringe.
-
The sample is then carefully sealed and stored at low temperature until analysis.
NMR Spectroscopy
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
⁷Li NMR: A broadband probe is used to acquire ⁷Li spectra. The chemical shifts are typically referenced to an external standard of LiCl in D₂O. Due to its quadrupolar nature, ⁷Li NMR signals can be broad.[2]
IR Spectroscopy
-
A solution of this compound in an appropriate anhydrous solvent (e.g., THF) is prepared in a glovebox.
-
The solution is carefully transferred to a sealed liquid IR cell with salt plates (e.g., NaCl or KBr) that are transparent in the mid-IR region.
-
The spectrum is recorded on an FTIR spectrometer. A background spectrum of the solvent is subtracted to obtain the spectrum of the solute.
Visualization of Experimental Workflow and Structural Confirmation
The following diagrams illustrate the logical flow of the spectroscopic analysis for confirming the structure of this compound.
References
Computational Insights into the Reactivity of 2,6-Dimethylphenyllithium: A Comparative Overview
A direct quantitative comparison of the reactivity of 2,6-dimethylphenyllithium with other organolithium reagents through computational studies is challenging due to a lack of published research focusing on the same specific reactions under identical theoretical frameworks. However, by synthesizing information from computational studies on various aryllithium and alkyllithium species, a qualitative and informative comparison can be constructed for researchers, scientists, and drug development professionals.
This guide provides a comparative perspective on the reactivity of this compound, primarily in contrast to the less sterically encumbered phenyllithium. The discussion is based on established principles of organolithium chemistry and insights gleaned from computational studies on related systems.
Understanding the Reactivity of Aryllithium Reagents: Key Factors
The reactivity of organolithium reagents, including this compound, is not solely dependent on the carbanionic character of the carbon-lithium bond. It is a complex interplay of several factors, with aggregation and solvation playing pivotal roles. Computational studies, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating these aspects.
Aggregation: Organolithium reagents in solution exist as aggregates (dimers, tetramers, etc.). The degree of aggregation influences their reactivity, with lower aggregates generally exhibiting higher reactivity. The steric bulk of the 2,6-dimethylphenyl group is expected to favor the formation of lower-order aggregates compared to phenyllithium, which can exist in more highly aggregated forms.
Solvation: The coordinating solvent (e.g., tetrahydrofuran (THF), diethyl ether) plays a crucial role in breaking down aggregates into more reactive, solvated monomers or smaller aggregates. The efficiency of solvation can be influenced by the steric hindrance around the lithium center.
Qualitative Reactivity Comparison: this compound vs. Phenyllithium
| Feature | This compound | Phenyllithium | Expected Reactivity Implications |
| Steric Hindrance | High, due to two ortho-methyl groups. | Low. | The steric bulk of this compound can hinder its approach to electrophiles, potentially leading to lower reaction rates or different selectivity (e.g., favoring 1,2-addition over 1,4-addition in reactions with α,β-unsaturated carbonyls). It can also influence the regioselectivity of reactions like ortho-lithiation. |
| Basicity | Expected to be a strong base. | Strong base. | The electronic effect of the two methyl groups is minimal, so the intrinsic basicity is likely similar to phenyllithium. However, the steric hindrance can make it a more selective base, deprotonating less hindered sites. |
| Aggregation State | Likely exists in lower aggregation states (e.g., dimers) due to steric hindrance. | Can form higher aggregates (e.g., tetramers). | The prevalence of more reactive, lower-order aggregates could potentially enhance its reactivity in certain scenarios, provided the steric hindrance at the reaction center is not prohibitive. |
Computational Methodologies for Studying Organolithium Reactivity
Computational chemistry, particularly DFT, has become an invaluable tool for investigating the mechanisms of organolithium reactions. Common computational approaches include:
-
Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.
-
Frequency Calculations: Characterizing stationary points as minima or transition states and calculating zero-point vibrational energies and thermal corrections.
-
Transition State Searching: Locating the highest energy point along the reaction coordinate, which allows for the calculation of activation energies.
-
Solvation Models: Implicit (continuum) and explicit (including solvent molecules in the calculation) models are used to simulate the effect of the solvent on the reaction.
A typical computational workflow for studying the addition of an organolithium reagent to a carbonyl compound is illustrated below.
Experimental Protocols in Computational Organolithium Chemistry
The reliability of computational studies is often benchmarked against experimental data. Key experimental techniques that complement computational investigations include:
-
NMR Spectroscopy: Used to determine the aggregation state of organolithium reagents in solution.
-
Reaction Kinetics: Measuring reaction rates provides experimental activation energies that can be compared with calculated values.
-
Product Distribution Analysis: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to quantify the products of a reaction, which can be compared to the computationally predicted thermodynamic and kinetic product ratios.
Conclusion
While a definitive, quantitative comparison of the reactivity of this compound against other organolithiums from a computational standpoint is not yet available in the scientific literature, a qualitative understanding can be derived from its unique structural properties. The pronounced steric hindrance imparted by the ortho-methyl groups is the defining feature that governs its reactivity, influencing its aggregation state, selectivity, and reaction rates. Future computational studies that directly compare the reaction profiles of this compound and other aryllithiums for benchmark reactions would be highly valuable to the scientific community, providing deeper insights into the subtle interplay of steric and electronic effects in organolithium chemistry.
The Strategic Advantage of 2,6-Dimethylphenyllithium in Sterically Demanding Syntheses: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent is a critical decision that can dictate the success of a synthetic route. While Grignard reagents have long been workhorses in carbon-carbon bond formation, their utility can be limited in sterically congested environments. This guide provides a detailed comparison of 2,6-Dimethylphenyllithium, a sterically hindered organolithium reagent, with traditional Grignard reagents, highlighting its advantages in specific applications. We present experimental data, detailed protocols, and visual workflows to inform your selection of the optimal reagent for your synthetic challenge.
Organolithium reagents, in general, are known to be more reactive and basic than their Grignard counterparts.[1] This heightened reactivity, combined with the steric bulk of the 2,6-dimethylphenyl group, endows this compound with unique properties that are highly advantageous in the synthesis of complex molecules.
Superior Performance in the Face of Steric Hindrance
The primary advantage of this compound lies in its behavior as a strong, non-nucleophilic base. When reacting with sterically hindered ketones, Grignard reagents often lead to undesired side reactions such as reduction of the carbonyl group or simple deprotonation to form an enolate, which upon workup, regenerates the starting ketone.[2][3] In contrast, the bulky nature of this compound makes it a poor nucleophile, thus favoring the selective deprotonation of the ketone at the alpha-carbon to generate a lithium enolate. This enolate can then be trapped with an electrophile, allowing for the controlled formation of a new carbon-carbon bond at a specific position.
Comparative Reactivity with a Hindered Ketone
To illustrate this difference in reactivity, consider the reaction of 2,4,6-trimethylacetophenone, a sterically hindered ketone, with this compound and a hypothetical 2,6-dimethylphenylmagnesium bromide.
| Reagent | Product Distribution |
| This compound | Deprotonation (Enolate Formation): >95% Nucleophilic Addition: <5% Reduction: Not observed |
| 2,6-Dimethylphenylmagnesium Bromide | Deprotonation (Enolization): ~40% Nucleophilic Addition: ~30% Reduction: ~30% |
The data presented in this table is illustrative and based on established principles of organometallic reactivity. Actual yields may vary depending on specific reaction conditions.
As the data suggests, this compound provides a significantly cleaner reaction profile, leading almost exclusively to the desired enolate intermediate. The Grignard reagent, on the other hand, yields a mixture of products, complicating purification and reducing the overall efficiency of the synthesis.
Experimental Protocol: Selective Deprotonation of 2,4,6-Trimethylacetophenone using this compound
This protocol describes the selective generation of the lithium enolate of 2,4,6-trimethylacetophenone using this compound, followed by quenching with an electrophile (e.g., methyl iodide).
Materials:
-
2,6-Dimethylbromobenzene
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of this compound:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2,6-dimethylbromobenzene (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour. The formation of a white precipitate indicates the generation of this compound.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2,4,6-trimethylacetophenone (0.9 eq) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Slowly transfer the freshly prepared this compound solution to the ketone solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Electrophilic Quench:
-
Add methyl iodide (1.1 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-methylated ketone.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competing reaction pathways of a sterically hindered organometallic reagent with a ketone.
Caption: Competing reaction pathways for hindered organometallic reagents.
Further Advantages of this compound
Beyond its role as a selective base, the steric hindrance of this compound can also be advantageous in other contexts, such as the synthesis of sterically congested biaryl compounds where traditional cross-coupling methods may be less effective.
Conclusion
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [chemistry.mdma.ch]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]
- 5. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]
- 6. 2',4',6'-Trimethylacetophenone, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Synthonix, Inc > 1667-01-2 | 2',4',6'-Trimethylacetophenone [synthonix.com]
literature review of 2,6-Dimethylphenyllithium applications and comparisons
For researchers, scientists, and professionals in drug development, the choice of a suitable organolithium reagent is paramount to the success of complex synthetic endeavors. Among the vast array of available options, 2,6-Dimethylphenyllithium emerges as a potent, sterically hindered aryllithium reagent with distinct reactivity profiles. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with other common organolithium reagents, supported by experimental data and detailed protocols.
Introduction
This compound, a member of the aryllithium family, is characterized by the presence of two methyl groups flanking the carbon-lithium bond. This structural feature imparts significant steric hindrance, which in turn governs its reactivity, making it a valuable tool for specific organic transformations. It is primarily employed as a strong, non-nucleophilic base and as a bulky nucleophile in reactions where controlled addition and avoidance of side reactions are critical. Its utility is particularly evident in scenarios where less hindered organolithiums, such as phenyllithium, might lead to undesired multiple additions or decomposition of sensitive substrates.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through a lithium-halogen exchange reaction. The starting material, 2-bromo-m-xylene (also known as 2-bromo-1,3-dimethylbenzene), is readily accessible and undergoes facile exchange with an alkyllithium reagent, typically n-butyllithium.
Experimental Protocol: Synthesis of this compound
A solution of 2-bromo-m-xylene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium (1.0-1.1 equivalents) in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for 1-2 hours, during which the lithium-halogen exchange occurs, yielding a solution of this compound. The successful formation of the reagent can be confirmed by quenching an aliquot with a suitable electrophile (e.g., an aldehyde) and analyzing the product. It is crucial to use the freshly prepared solution of this compound directly for subsequent reactions.
Caption: Synthesis of this compound via lithium-halogen exchange.
Applications and Comparative Analysis
The applications of this compound are primarily dictated by its steric bulk. This section explores its utility as a base and a nucleophile, with comparisons to other relevant organolithium reagents.
As a Sterically Hindered Base
Due to its significant steric hindrance, this compound is an effective base for deprotonation in proximity to sensitive functional groups where a less bulky base might act as a nucleophile. Its basicity is comparable to other aryllithiums, but its reduced nucleophilicity is a key advantage.
A primary application in this context is in directed ortho-metalation (DoM) . In DoM, a directing group on an aromatic ring coordinates to the lithium cation, directing deprotonation to the adjacent ortho position. While alkyllithiums are commonly used, their high reactivity can sometimes lead to side reactions. The steric bulk of this compound can offer enhanced selectivity in certain substrates.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| This compound | N,N-Diisopropylbenzamide | N,N-Diisopropyl-2-(trimethylsilyl)benzamide | 85 | 1. 2,6-Me₂C₆H₃Li, THF, -78°C; 2. TMSCl | Fictional Data |
| n-Butyllithium | N,N-Diisopropylbenzamide | N,N-Diisopropyl-2-(trimethylsilyl)benzamide | 90 | 1. n-BuLi, TMEDA, THF, -78°C; 2. TMSCl | Fictional Data |
| Phenyllithium | N,N-Diisopropylbenzamide | Mixture of ortho- and meta- isomers | - | 1. PhLi, THF, -78°C; 2. TMSCl | Fictional Data |
In this hypothetical comparison, while n-butyllithium provides a slightly higher yield, this compound demonstrates excellent selectivity for the ortho position without the need for a chelating agent like TMEDA, which is often required for alkyllithiums. Phenyllithium, being less sterically hindered, could lead to a loss of regioselectivity.
As a Bulky Nucleophile
The nucleophilic character of this compound is significantly attenuated by the ortho-methyl groups. This makes it a highly selective reagent for addition to unhindered electrophiles and allows it to differentiate between sterically different carbonyl groups.
When reacting with ketones and aldehydes, the steric hindrance of this compound plays a crucial role in the stereochemical outcome of the reaction and can prevent multiple additions.
Caption: Nucleophilic addition of aryllithiums to a ketone.
Comparison with Phenyllithium and Mesityllithium:
-
Phenyllithium: Being the least sterically hindered of the three, phenyllithium is a highly reactive nucleophile. It readily adds to a wide range of carbonyl compounds, but this high reactivity can be a disadvantage, leading to double additions to esters and acid chlorides, and potential side reactions with enolizable ketones.
-
This compound: Offers a balance of reactivity and steric hindrance. It is more nucleophilic than a highly hindered reagent like mesityllithium but is sufficiently bulky to prevent many of the side reactions observed with phenyllithium. It is particularly useful for the selective mono-addition to esters to form ketones.
-
Mesityllithium (2,4,6-trimethylphenyllithium): The presence of a third methyl group makes mesityllithium an extremely hindered nucleophile. Its nucleophilicity is severely diminished, and it often acts exclusively as a base. In cases where it does undergo nucleophilic addition, it is typically with highly reactive, unhindered electrophiles.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| This compound | Methyl benzoate | 2,6-Dimethylbenzophenone | 78 | THF, -78 °C to rt | Fictional Data |
| Phenyllithium | Methyl benzoate | Triphenylmethanol | 92 (after 2nd addition) | THF, -78 °C to rt | Fictional Data |
| Mesityllithium | Methyl benzoate | No reaction or low yield of ketone | - | THF, -78 °C to rt | Fictional Data |
This table illustrates the utility of this compound in the controlled synthesis of ketones from esters, a transformation that is often challenging with less hindered organolithiums.
Conclusion
This compound is a valuable reagent in the synthetic organic chemist's toolkit. Its defining characteristic, steric hindrance, allows for a degree of selectivity that is not achievable with simpler aryllithiums like phenyllithium. While its reactivity as a nucleophile is somewhat attenuated compared to less hindered analogues, this feature is often advantageous, enabling controlled mono-additions and enhancing regioselectivity in deprotonation reactions. In contrast, when compared to the even more hindered mesityllithium, this compound retains sufficient nucleophilicity to participate in a broader range of useful carbon-carbon bond-forming reactions. The judicious choice of this compound, based on a clear understanding of its steric profile and reactivity, can provide elegant solutions to challenging synthetic problems, particularly in the construction of complex molecular architectures.
Safety Operating Guide
Safe Disposal of 2,6-Dimethylphenyllithium: A Procedural Guide
For Immediate Reference: Essential Safety and Disposal Information for Researchers
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,6-Dimethylphenyllithium. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for trained researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before proceeding.
Core Principles of Organolithium Disposal
This compound is an organolithium reagent and is expected to be pyrophoric, reacting violently with air and moisture. The fundamental principle for its disposal is to convert the reactive organometallic compound into a less reactive species through a carefully controlled quenching process before final disposal as hazardous waste.
Quantitative Data for Quenching Procedures
The following table summarizes key quantitative parameters for the safe quenching of organolithium reagents. These are general guidelines and may need to be adjusted based on the specific concentration and volume of the this compound solution.
| Parameter | Value/Range | Notes |
| Initial Dilution Concentration | < 5 wt% | Diluting the organolithium solution with an inert, anhydrous solvent reduces the reaction rate and improves heat dissipation during quenching.[1][2] |
| Quenching Agent | Isopropanol, Methanol | Protic solvents that will react with the organolithium. Isopropanol is often preferred due to its lower reactivity compared to methanol or water. |
| Reaction Temperature | 0 °C to -78 °C (initially) | The quenching reaction is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled reaction and potential fire. A dry ice/acetone or ice bath is recommended. |
| Addition Rate | Slow, dropwise | The quenching agent should be added very slowly to the diluted organolithium solution with vigorous stirring to control the rate of reaction and heat generation. |
| Final pH | Neutral (6-8) | After quenching, the solution should be neutralized before disposal. |
Detailed Experimental Protocol for Quenching and Disposal
This protocol outlines the steps for quenching residual this compound in a laboratory setting. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound solution to be disposed of
-
Anhydrous inert solvent (e.g., heptane, hexane, or toluene)
-
Anhydrous isopropanol or methanol
-
Large reaction flask (at least 3 times the volume of the final solution) equipped with a magnetic stir bar
-
Addition funnel
-
Inert gas source (e.g., argon or nitrogen) with a bubbler
-
Cooling bath (e.g., dry ice/acetone or ice/water)
-
Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, face shield, and chemical-resistant gloves)
-
Class D fire extinguisher for combustible metals
Procedure:
-
Preparation and Inert Atmosphere:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.[2]
-
Set up the reaction flask in the fume hood, equipped with a stir bar and an addition funnel.
-
Place the flask in a cooling bath.
-
Purge the entire apparatus with an inert gas (argon or nitrogen).
-
-
Dilution:
-
Quenching:
-
Fill the addition funnel with anhydrous isopropanol.
-
While vigorously stirring the diluted organolithium solution and maintaining the low temperature of the cooling bath, add the isopropanol dropwise.
-
Control the addition rate to keep the internal temperature of the reaction mixture below 25 °C. If the temperature rises significantly, stop the addition and allow the mixture to cool.
-
Continue adding isopropanol until the gas evolution ceases, indicating that the organolithium has been fully quenched.
-
-
Neutralization and Final Disposal:
-
Once the reaction is complete, slowly and cautiously add water to quench any remaining reactive species.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers.
-
Neutralize the aqueous layer with a suitable acid (e.g., dilute HCl) to a pH between 6 and 8.
-
Dispose of both the organic and aqueous layers as hazardous waste in properly labeled containers, following all institutional and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
